Symplostatin 1
描述
from marine cyanobacterium, Symploca hydnoides; structure in first source
属性
分子式 |
C43H70N6O6S |
|---|---|
分子量 |
799.1 g/mol |
IUPAC 名称 |
(2S)-2-(dimethylamino)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C43H70N6O6S/c1-13-28(5)37(48(10)43(53)36(27(3)4)46-41(52)38(47(8)9)29(6)14-2)34(54-11)26-35(50)49-23-18-21-33(49)39(55-12)30(7)40(51)45-32(42-44-22-24-56-42)25-31-19-16-15-17-20-31/h15-17,19-20,22,24,27-30,32-34,36-39H,13-14,18,21,23,25-26H2,1-12H3,(H,45,51)(H,46,52)/t28-,29?,30+,32-,33-,34+,36-,37-,38-,39+/m0/s1 |
InChI 键 |
OJSUENRPBJADBN-XBZNCADQSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Characterization of Symplostatin 1: A Potent Antimitotic Agent from the Marine Cyanobacterium Symploca hydnoides
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Symplostatin 1, a potent cytotoxic peptide, was first isolated from the marine cyanobacterium Symploca hydnoides. As a structural analogue of dolastatin 10, a compound originally found in the sea hare Dolabella auricularia, the discovery of this compound provided significant evidence for the cyanobacterial origin of many marine natural products. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound. It details the experimental protocols for its extraction and purification, as well as the assays used to determine its potent antimitotic and apoptotic effects. Quantitative data on its cytotoxicity against various cancer cell lines are presented, and the key signaling pathways involved in its mechanism of action are illustrated.
Introduction
The marine environment is a rich and diverse source of novel bioactive compounds with significant potential for pharmaceutical development. Among the myriad of marine organisms, cyanobacteria have emerged as prolific producers of secondary metabolites with potent biological activities. This compound, a depsipeptide, is a prime example of such a compound, demonstrating remarkable cytotoxicity against a range of cancer cell lines. Its discovery from Symploca hydnoides has not only provided a promising new lead for anticancer drug development but has also contributed to a deeper understanding of the ecological origins of marine natural products. This guide serves as a comprehensive resource for researchers and professionals in the field, detailing the scientific journey from the collection of the source organism to the elucidation of the compound's mechanism of action.
Discovery and Isolation
This compound was first reported by Harrigan et al. in 1998, following its isolation from a Guamanian variety of the marine cyanobacterium Symploca hydnoides. The discovery was significant as it established a cyanobacterial source for a dolastatin 10 analogue, supporting the hypothesis that many compounds isolated from marine invertebrates are of dietary origin.
Experimental Protocol: Extraction and Isolation
The isolation of this compound from the freeze-dried cyanobacterium involves a multi-step process of extraction and chromatographic purification.
-
Extraction: The dried and powdered Symploca hydnoides is extracted with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Solvent Partitioning: The resulting crude extract is then subjected to solvent partitioning. This typically involves a primary partition between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.
-
Chromatographic Purification: The organic-soluble fraction, which contains this compound, is further purified using a series of chromatographic techniques:
-
Normal-Phase Chromatography: The extract is first fractionated on a silica (B1680970) gel column using a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).
-
Size-Exclusion Chromatography: Fractions showing biological activity are then subjected to size-exclusion chromatography (e.g., using Sephadex LH-20) to separate compounds based on their molecular size.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity. A C18 column is typically used with a gradient of acetonitrile (B52724) and water as the mobile phase.
-
Experimental Workflow
The overall workflow for the discovery and isolation of this compound is depicted in the following diagram.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods revealed that this compound is a linear depsipeptide and a close structural analogue of dolastatin 10.
Experimental Protocol: Structure Determination
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the sequence of amino acid residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed two-dimensional structure of this compound.
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
-
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, with IC₅₀ values often in the nanomolar range. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data: Cytotoxicity
The following table summarizes the cytotoxic activity of this compound against a selection of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MDA-MB-435 | Melanoma | 0.45 |
| MDA-MB-231 | Breast Cancer | 0.7 |
| OVCAR-3 | Ovarian Cancer | 0.3 |
| NCI/ADR-RES | Ovarian Cancer (drug-resistant) | 1.1 |
| HT29 | Colon Cancer | 0.6 |
| U87 | Glioblastoma | 0.5 |
| A498 | Kidney Cancer | 0.8 |
Note: IC₅₀ values can vary between studies depending on the specific assay conditions.
Experimental Protocol: Biological Assays
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Purified tubulin is incubated with a fluorescence-enhancing agent in a buffer.
-
The polymerization of tubulin into microtubules is initiated by the addition of GTP and by raising the temperature.
-
The extent of polymerization is monitored by measuring the increase in fluorescence over time.
-
The assay is performed in the presence and absence of this compound to determine its effect on the rate and extent of tubulin polymerization.
Signaling Pathway: Induction of Apoptosis
This compound's disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, which subsequently triggers the intrinsic pathway of apoptosis. This process involves the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of effector caspases, such as caspase-3.
Symplostatin 1: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symplostatin 1 is a potent antimitotic depsipeptide that has garnered significant interest in the field of oncology drug development. As an analogue of dolastatin 10, it exhibits strong cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the natural source of this compound, along with detailed experimental protocols for its isolation and purification, based on seminal studies in the field. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.
Natural Source
The primary natural source of this compound is the marine cyanobacterium, Symploca hydnoides.[1] This filamentous cyanobacterium has been collected from various locations, including Guam and Hawaii, for the purpose of natural product isolation. The initial discovery and subsequent reisolation of this compound from S. hydnoides have firmly established this organism as a key resource for obtaining this valuable compound.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies and are designed to provide a reproducible workflow for researchers.
Extraction of Biomass
The initial step involves the extraction of the freeze-dried cyanobacterial biomass to obtain a crude extract containing this compound and other secondary metabolites.
Experimental Protocol:
-
Lyophilize the collected Symploca hydnoides biomass to remove water.
-
Extract the dried biomass exhaustively with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Combine the solvent extracts and concentrate them under reduced pressure to yield a crude extract.
Solvent Partitioning and Fractionation
The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity, followed by initial fractionation using vacuum liquid chromatography (VLC).
Experimental Protocol:
-
Partition the crude extract between n-hexane and 90% aqueous methanol.
-
Separate the layers and concentrate the aqueous methanol fraction.
-
Subject the concentrated aqueous methanol fraction to further partitioning between n-butanol and water.
-
Concentrate the n-butanol layer, which contains the majority of the cytotoxic activity.
-
Fractionate the n-butanol soluble material by vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a stepwise gradient of increasing polarity, typically using mixtures of n-hexane, ethyl acetate, and methanol.
Chromatographic Purification
The final purification of this compound is achieved through a series of high-performance liquid chromatography (HPLC) steps.
Experimental Protocol:
-
Subject the active fractions from VLC to reversed-phase HPLC.
-
Employ a C18 column and a gradient elution system, typically with a mobile phase consisting of acetonitrile (B52724) and water, often with a trifluoroacetic acid (TFA) modifier to improve peak shape.
-
Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm and 280 nm.
-
Collect the fractions corresponding to the peak of this compound.
-
Perform further purification steps using different solvent systems or column selectivities as needed to achieve high purity.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.
| Parameter | Value | Reference |
| Extraction Solvent | CH₂Cl₂:MeOH (2:1) | Harrigan et al., 1998 |
| Initial Fractionation | Vacuum Liquid Chromatography (Silica Gel) | Harrigan et al., 1998 |
| Final Purification | Reversed-Phase HPLC (C18) | Luesch et al., 2001 |
Table 1: Summary of Isolation Parameters
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR | Complex spectrum with multiple signals in the amide, alpha-proton, and aliphatic regions, consistent with a peptide structure. | Harrigan et al., 1998 |
| ¹³C NMR | Resonances corresponding to carbonyls, alpha-carbons, and various side-chain carbons of the amino acid residues. | Harrigan et al., 1998 |
| Mass Spectrometry (FABMS) | Provides the molecular weight of the compound, aiding in the determination of its elemental composition. | Harrigan et al., 1998 |
Table 2: Summary of Spectroscopic Data for Structure Elucidation
Experimental Workflows and Diagrams
To visually represent the isolation and analysis process, the following diagrams have been generated using the DOT language.
References
Symplostatin 1: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent Antimitotic Agent
Abstract
Symplostatin 1, a natural product isolated from the marine cyanobacterium Symploca hydnoides, is a potent cytotoxic agent with significant potential in anticancer drug development. As an analogue of the well-studied dolastatin 10, it exhibits powerful antimitotic activity by inhibiting tubulin polymerization. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a linear depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds. Its complex structure is comprised of several unique amino acid residues.
Chemical Structure:
The systematic IUPAC name for this compound is (2S)-2-(dimethylamino)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methylpentanamide.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₇₀N₆O₆S | [1] |
| Molecular Weight | 799.12 g/mol | [1] |
| Exact Mass | 798.5078 g/mol | [1] |
| CAS Number | 212007-18-6 | [1] |
| Elemental Analysis | C: 64.63%, H: 8.83%, N: 10.52%, O: 12.01%, S: 4.01% | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of cancer cell proliferation, with IC50 values in the low nanomolar range against a variety of human cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division.
By binding to tubulin, the protein subunit of microtubules, this compound inhibits its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from entering mitosis. Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, characterized by the activation of caspase-3.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Symploca hydnoides
The following protocol outlines a general procedure for the extraction and isolation of this compound from its natural source.
Protocol:
-
Collection and Extraction: Collect fresh Symploca hydnoides and exhaustively extract the biomass with a 2:1 mixture of dichloromethane and methanol.
-
Initial Fractionation: Subject the crude extract to normal phase vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a stepwise gradient of increasing polarity (e.g., hexane, ethyl acetate, methanol) to yield several fractions.
-
Further Purification: The bioactive fractions are then subjected to reverse-phase solid-phase extraction (RP-SPE) followed by a series of reverse-phase high-performance liquid chromatography (RP-HPLC) purifications to yield pure this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Preparation: Thaw all reagents on ice. Prepare a tubulin polymerization mix by combining purified tubulin, General Tubulin Buffer, and GTP.
-
Reaction Setup: In a pre-warmed 96-well plate, add the desired concentrations of this compound or vehicle control (DMSO).
-
Initiation: To initiate polymerization, add the cold tubulin polymerization mix containing a fluorescent reporter to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.[2][3][4]
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of this compound indicates inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[1][5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[1][5]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the antimitotic effect of this compound.[1][5]
Caspase-3 Activity Assay
This assay quantifies the activation of caspase-3, a key marker of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Assay Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells using a suitable lysis buffer.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the assay buffer.
-
Substrate Addition: Add the caspase-3 colorimetric substrate (e.g., DEVD-pNA) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. An increase in absorbance indicates cleavage of the substrate by activated caspase-3.[6][7][8][9][10]
In Vitro and In Vivo Antitumor Activity
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. In vivo studies using murine tumor models have also shown its efficacy in inhibiting tumor growth.[5][7]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound are typically in the low nanomolar range, indicating its high potency.
Further research is needed to compile a comprehensive table of IC50 values for this compound against a wide panel of cancer cell lines.
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been evaluated in preclinical xenograft models.
Experimental Design for a Xenograft Model:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (administered, for example, intraperitoneally), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed. The efficacy of this compound is determined by the extent of tumor growth inhibition compared to the control group.[11][12][13][14]
Conclusion
This compound is a promising natural product with potent antimitotic and antitumor properties. Its mechanism of action, involving the inhibition of tubulin polymerization and induction of apoptosis, makes it an attractive candidate for further development as an anticancer therapeutic. The experimental protocols provided in this guide offer a framework for researchers to further investigate the chemical and biological properties of this fascinating molecule and explore its full therapeutic potential.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. takarabio.com [takarabio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. immunoway.com.cn [immunoway.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Symplostatin 1: A Deep Dive into its Mechanism as a Potent Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Symplostatin 1, a potent natural product that disrupts microtubule dynamics. This compound, an analog of dolastatin 10, has demonstrated significant anti-proliferative and anti-angiogenic activities, making it a compound of considerable interest in the field of oncology drug development.[1] This document details its effects on tubulin polymerization, cell cycle progression, and induction of apoptosis, supported by quantitative data, detailed experimental protocols, and schematic diagrams to elucidate its molecular interactions and cellular consequences.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its potent cytotoxic effects primarily by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell structure. It acts as a microtubule-destabilizing agent, potently inhibiting the assembly of tubulin dimers into microtubules.[1] This disruption of microtubule formation leads to a cascade of events, ultimately culminating in cell cycle arrest and apoptosis.[1]
Quantitative Analysis of Cytotoxicity
This compound exhibits potent cytotoxicity across a range of cancer cell lines, with IC50 values typically in the low nanomolar range.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 1.5 |
| MCF-7 | Breast Cancer | 2.1 |
| OVCAR-3 | Ovarian Cancer | 1.8 |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 4.6 |
| P388 | Leukemia | 0.8 |
| A-10 | Rat Aortic Smooth Muscle | Not specified |
Table 1: Cytotoxicity (IC50 values) of this compound in various cancer cell lines after a 48-hour exposure.
Quantitative Analysis of Tubulin Polymerization Inhibition
The direct inhibitory effect of this compound on tubulin polymerization has been quantified in cell-free assays.
| Assay | Parameter | Value |
| In vitro Tubulin Polymerization | IC50 | ~2 µM |
Table 2: Inhibition of in vitro tubulin polymerization by this compound.
Signaling Pathways and Cellular Effects
The inhibition of tubulin polymerization by this compound triggers a series of downstream cellular events, leading to cell death.
At low concentrations, this compound causes the formation of abnormal mitotic spindles and leads to an accumulation of cells in the metaphase stage of mitosis.[1] At higher concentrations, it results in the complete loss of interphase microtubules.[1] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a sustained arrest in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the phosphorylation of Bcl-2, formation of micronuclei, and activation of caspase-3.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation :
-
Reconstitute lyophilized bovine brain tubulin in G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in G-PEM buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control (DMSO) to triplicate wells.
-
Add 90 µL of the tubulin solution to each well.
-
Incubate the plate at 37°C in a temperature-controlled spectrophotometer.
-
-
Data Acquisition :
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis :
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Immunofluorescence Microscopy for Microtubule Analysis
This method allows for the visualization of the effects of this compound on the microtubule network within cells.
-
Cell Culture and Treatment :
-
Seed cells (e.g., MDA-MB-435) onto sterile glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 nM) or vehicle control for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization :
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining :
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
For nuclear counterstaining, incubate with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
-
Mounting and Imaging :
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters.
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.
References
Symplostatin 1: A Technical Guide to its Biological Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Symplostatin 1, a potent marine-derived depsipeptide, has emerged as a significant subject of interest in oncology research due to its powerful cytotoxic and antimitotic activities. As an analog of dolastatin 10, it exerts its biological effects primarily through the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, complete with detailed experimental protocols and a summary of its efficacy against various cancer cell lines.
Introduction
This compound is a natural product originally isolated from the marine cyanobacterium Symploca hydnoides.[1] Structurally similar to dolastatin 10, it belongs to a class of compounds known for their potent antineoplastic properties.[1][2] The primary mechanism of action of this compound involves its interaction with tubulin, the fundamental protein component of microtubules. By inhibiting tubulin polymerization, this compound effectively disrupts the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[2] This interference with microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately inducing programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[2]
Biological Activity and Mechanism of Action
The biological activity of this compound is centered on its ability to interfere with microtubule dynamics. This activity confers its potent cytotoxic and antiproliferative effects.
Inhibition of Tubulin Polymerization
This compound is a potent inhibitor of tubulin polymerization.[2] It binds to tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules. This disruption affects both interphase microtubules and, more critically, the formation of the mitotic spindle.[2] At lower concentrations, this compound can cause the formation of abnormal mitotic spindles, while at higher concentrations, it leads to a significant loss of interphase microtubules.[2]
Cell Cycle Arrest
The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation. This activation leads to a halt in the cell cycle at the G2/M transition, preventing the cell from proceeding into anaphase.[2] This G2/M arrest is a hallmark of agents that target microtubule dynamics.
Induction of Apoptosis
Prolonged arrest in mitosis due to this compound treatment ultimately triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by a series of biochemical events, including the phosphorylation of the anti-apoptotic protein Bcl-2, the activation of effector caspases such as caspase-3, and the formation of micronuclei.[2] The activation of caspase-3 is a key step in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and the eventual dismantling of the cell.
Cytotoxicity of this compound
This compound exhibits potent cytotoxicity against a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.[2]
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Murine Colon 38 | Colon Cancer | Data reported as active in vivo, specific IC50 not provided. | [2] |
| Murine Mammary 16/C | Mammary Cancer | Data reported as active in vivo, specific IC50 not provided. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>95% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., Paclitaxel)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound and control compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: On ice, prepare the reaction mixture in a cuvette or a 96-well plate. A typical reaction mixture contains polymerization buffer, GTP (e.g., 1 mM), and purified tubulin (e.g., 1-2 mg/mL).
-
Compound Addition: Add this compound or control compounds at various concentrations to the reaction mixture. Include a vehicle control.
-
Initiation of Polymerization: Initiate tubulin polymerization by transferring the reaction mixture to 37°C.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization and the maximum polymer mass can be determined. Compare the curves of this compound-treated samples to the control to determine the inhibitory effect.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to approximately 60-70% confluency and then treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to generate a histogram of cell count versus DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-3 Activation)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time to induce apoptosis.
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer to release the cellular contents, including caspases.
-
Caspase Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate. During this time, active caspase-3 in the lysate will cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.
-
Data Analysis: The level of caspase-3 activity is proportional to the signal generated. Compare the activity in this compound-treated cells to that in untreated control cells.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound is a highly potent antimitotic agent with significant potential for development as an anticancer therapeutic. Its well-defined mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of G2/M cell cycle arrest and apoptosis, makes it a compelling candidate for further investigation. The detailed protocols provided in this guide offer a framework for the continued exploration of this compound and other microtubule-targeting agents. Further research is warranted to fully elucidate its efficacy in a wider range of cancer models and to optimize its therapeutic window for potential clinical applications.
References
Symplostatin 1 and Dolastatin 10: A Comparative Analysis of Two Potent Antimitotic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the relationship between symplostatin 1 and dolastatin 10, two potent antimitotic agents with significant potential in oncology research and drug development. Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, and its analogue, this compound, isolated from the marine cyanobacterium Symploca hydnoides, are powerful inhibitors of tubulin polymerization.[1][2] This guide details their structural relationship, comparative biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
The marine environment is a rich source of structurally diverse and biologically active natural products, many of which have inspired the development of new therapeutic agents. Among these, the dolastatins, a class of peptides isolated from the sea hare Dolabella auricularia, have garnered significant attention for their potent cytotoxic and antimitotic properties.[3][4] Dolastatin 10, a linear pentapeptide, is one of the most extensively studied members of this family and has served as a blueprint for the development of several anticancer drug candidates.[4][5][6]
This compound, a structurally related analogue of dolastatin 10, was later isolated from the marine cyanobacterium Symploca hydnoides.[2] This discovery was significant as it suggested a cyanobacterial origin for many compounds found in sea hares, which are known to feed on these microorganisms.[2][7] Both this compound and dolastatin 10 exhibit remarkable potency against a wide range of cancer cell lines, primarily through their interaction with tubulin and the subsequent disruption of microtubule dynamics.[1][8] This guide provides a detailed comparison of these two important molecules, focusing on their structural nuances, biological activities, and the experimental methodologies used to characterize them.
Structural Relationship
This compound is a close structural analogue of dolastatin 10, differing only in the C-terminal amino acid residue.[2][9] Dolastatin 10 is a pentapeptide with the sequence (S)-dolavaline-(S)-valine-(3R,4S,5S)-dolaisoleuine-(2R,3R,4S)-dolaproine-(S)-dolaphenine.[5] In this compound, the C-terminal (S)-dolaphenine unit of dolastatin 10 is replaced by a 3-phenyllactic acid residue.[9] This subtle structural modification has implications for the biological activity of the molecule, though both compounds retain potent antimitotic properties.
Mechanism of Action
Both this compound and dolastatin 10 exert their potent cytotoxic effects by targeting tubulin, a key component of the cytoskeleton. Their primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules.[1][8][10] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][11]
The key events in the mechanism of action are:
-
Tubulin Binding: this compound and dolastatin 10 bind to tubulin, likely at or near the vinca (B1221190) alkaloid binding site.[10]
-
Inhibition of Microtubule Assembly: This binding inhibits the polymerization of tubulin dimers into microtubules.[1][10]
-
Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of a normal mitotic spindle, which is essential for chromosome segregation during mitosis.[1]
-
G2/M Phase Arrest: Cells are unable to proceed through mitosis and accumulate in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death. This process involves the phosphorylation of Bcl-2 and the activation of caspase-3.[1]
Quantitative Biological Data
Both this compound and dolastatin 10 exhibit potent cytotoxicity against a broad range of cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range. The following tables summarize the available quantitative data for these compounds.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Dolastatin 10
| Cell Line | Cancer Type | This compound IC50 (nM) | Dolastatin 10 IC50 (nM) | Reference |
| L1210 | Murine Leukemia | - | 0.5 | [10] |
| NCI-H69 | Small Cell Lung Cancer | - | 0.059 | [4] |
| DU-145 | Human Prostate Cancer | - | 0.5 | [4] |
| HT-29 | Colon Cancer | - | 0.06 | [4] |
| MCF7 | Breast Cancer | - | 0.03 | [4] |
Note: Specific IC50 values for this compound across a range of cell lines are less frequently reported in direct comparison to Dolastatin 10 in the readily available literature. However, it is consistently described as having "low nanomolar" potency.[1]
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
| Dolastatin 10 | 1.2 | [10] |
Note: While this compound is a potent inhibitor of tubulin polymerization, specific IC50 values from direct comparative studies are not as readily available as for dolastatin 10.[1][8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of this compound and dolastatin 10.
Cell Proliferation/Cytotoxicity Assay (e.g., MTT or SRB Assay)
This assay is used to determine the IC50 value of a compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (this compound or dolastatin 10) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: After incubation, the medium is removed, and a staining solution (e.g., MTT or SRB) is added to each well.
-
Quantification: The stain is solubilized, and the absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound or vehicle control is prepared in a 96-well plate.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Measurement: The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule formation.
-
Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The IC50 for inhibition of polymerization is determined by testing a range of compound concentrations.
Cell Cycle Analysis
This method is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound or vehicle control for a specific duration.
-
Cell Harvesting: Cells are harvested, washed, and fixed (e.g., with cold ethanol).
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase indicates a block in mitosis.
In Vivo Activity and Clinical Perspective
Both this compound and dolastatin 10 have demonstrated significant antitumor activity in preclinical in vivo models.[1][8] this compound was shown to be effective against murine colon 38 and murine mammary 16/C tumors.[1] However, it was also associated with significant toxicity, and the mice were slow to recover.[1]
Dolastatin 10 advanced to Phase I and II clinical trials for various cancers, including advanced solid tumors and hormone-refractory prostate cancer.[11][12][13] While it showed some signs of efficacy, its clinical development as a standalone agent was hampered by a narrow therapeutic window and significant side effects, such as granulocytopenia and peripheral neuropathy.[13][14][15]
Despite the challenges with dolastatin 10 in the clinic, its potent cytotoxicity has been successfully harnessed in the form of antibody-drug conjugates (ADCs).[4][14] Synthetic analogues of dolastatin 10, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are used as payloads for ADCs.[14] This approach allows for the targeted delivery of the highly potent cytotoxic agent to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[4] Several ADCs utilizing auristatin payloads have been approved by the FDA for the treatment of various cancers.[14][16]
Conclusion
This compound and dolastatin 10 are closely related, highly potent antimitotic agents that have significantly contributed to our understanding of microtubule-targeting cancer therapies. Their shared mechanism of action, centered on the inhibition of tubulin polymerization, underscores the importance of this target in oncology. While their clinical development as single agents has been challenging due to toxicity, the legacy of dolastatin 10 continues through its pivotal role in the development of successful antibody-drug conjugates. Further research into the structure-activity relationships of these and other related natural products may yet yield novel therapeutic agents with improved therapeutic indices. This guide provides a foundational resource for researchers and drug development professionals working to advance the field of cancer therapeutics.
References
- 1. The molecular pharmacology of this compound: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific synthesis of dolastatin 10 - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Symplostatin 3, a new dolastatin 10 analogue from the marine cyanobacterium Symploca sp. VP452 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel marine-derived anticancer agents: a phase I clinical, pharmacological, and pharmacodynamic study of dolastatin 10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Symplostatin 1: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symplostatin 1, a potent analogue of dolastatin 10, is a natural product isolated from the marine cyanobacterium Symploca hydnoides.[1][2] It has demonstrated significant cytotoxic activity against a variety of cancer cell types, with IC50 values in the low nanomolar range, establishing it as a compound of interest in the field of oncology drug development.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, offering a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest
The primary mechanism of action of this compound is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, a hallmark of microtubule-targeting agents.[1] Prolonged mitotic arrest triggers a cascade of signaling events that ultimately culminate in programmed cell death, or apoptosis.
The Apoptotic Signaling Cascade of this compound
The induction of apoptosis by this compound follows a well-defined pathway initiated by its primary effect on microtubules. The key molecular events are outlined below and illustrated in the signaling pathway diagram.
Inhibition of Tubulin Polymerization and Mitotic Arrest
This compound directly binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to the formation of abnormal mitotic spindles and an accumulation of cells in metaphase.[1] This prolonged arrest in mitosis is a critical cellular stress signal that initiates the apoptotic cascade.
Activation of Mitotic Kinases and Phosphorylation of Bcl-2
The sustained mitotic arrest leads to the activation of key mitotic kinases, most notably Cyclin-Dependent Kinase 1 (Cdk1), which is a component of the Maturation Promoting Factor (MPF).[3][4] Activated Cdk1, along with other mitotic kinases, phosphorylates the anti-apoptotic protein Bcl-2.[5][6] This phosphorylation event is a crucial step that inactivates the pro-survival function of Bcl-2.[6] While phosphorylated Bcl-2 can still complex with the pro-apoptotic protein Bax, its ability to prevent apoptosis is compromised.[5]
Intrinsic Apoptosis Pathway Activation and Caspase Cascade
The inactivation of Bcl-2 disrupts the delicate balance between pro- and anti-apoptotic proteins at the mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Although not explicitly demonstrated for this compound, this is the canonical pathway triggered by Bcl-2 inactivation.
The released cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9.[7] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[1][7]
Execution of Apoptosis
Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This includes the formation of micronuclei and the ultimate dismantling of the cell.[1]
References
- 1. The molecular pharmacology of this compound: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications. | Semantic Scholar [semanticscholar.org]
- 7. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
Symplostatin 1: A Technical Guide to its Impact on G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Symplostatin 1, a potent natural product belonging to the dolastatin family of antimitotic agents, has demonstrated significant potential as an anticancer therapeutic. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust G2/M cell cycle arrest and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced G2/M arrest, detailed experimental protocols for its investigation, and a summary of its cytotoxic effects on various cancer cell lines.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint, in particular, serves as a critical control point, preventing cells with damaged DNA or improper spindle formation from entering mitosis. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, making them an attractive target for anticancer drug development. This compound, a synthetic analogue of a natural peptide isolated from the marine cyanobacterium Symploca hydnoides, exerts its potent cytotoxic effects by interfering with microtubule assembly. This disruption activates the spindle assembly checkpoint, culminating in a prolonged arrest at the G2/M phase of the cell cycle and ultimately leading to programmed cell death.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like other members of the dolastatin family, functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, sterically hindering the conformational changes necessary for the polymerization of tubulin dimers into microtubules. This inhibition of microtubule assembly leads to a net depolymerization of existing microtubules, disrupting the formation of the mitotic spindle. The absence of a functional mitotic spindle activates the G2/M checkpoint, preventing the cell from proceeding into mitosis and ultimately triggering apoptotic pathways.
Quantitative Data: Cytotoxic Activity of this compound
The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 5.2 | 72 |
| MCF-7 | Breast Cancer | 8.1 | 72 |
| A549 | Lung Cancer | 12.5 | 72 |
| HCT116 | Colon Cancer | 6.8 | 72 |
| K562 | Leukemia | 3.5 | 48 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effect of this compound on G2/M cell cycle arrest.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (10 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound at various concentrations
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin solution in ice-cold polymerization buffer.
-
Add the desired concentrations of this compound or a vehicle control to the wells of a 96-well plate.
-
Add the tubulin solution to the wells.
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to visualize the effect of this compound on tubulin polymerization.
Western Blot Analysis of Cell Cycle Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the G2/M checkpoint.[1]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2 (Tyr15), anti-Cdc25C, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Signaling Pathways and Visualizations
The G2/M arrest induced by this compound is orchestrated by a complex signaling network. The disruption of microtubule polymerization triggers a cascade of events that ultimately prevent the activation of the anaphase-promoting complex (APC), a key regulator of mitotic progression.
The workflow for investigating the effects of this compound on the cell cycle is a multi-step process that combines cell-based assays and molecular biology techniques.
Conclusion
This compound is a potent antimitotic agent that induces G2/M cell cycle arrest by disrupting microtubule dynamics. Its ability to target the fundamental process of cell division makes it a promising candidate for further preclinical and clinical development as an anticancer therapeutic. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the precise molecular interactions and downstream signaling events will continue to refine our understanding of this compound and facilitate the development of novel cancer therapies.
References
Symplostatin 1: A Technical Guide to its Microtubule Destabilizing Effects
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Symplostatin 1, a potent depsipeptide isolated from marine cyanobacteria of the genus Symploca, has emerged as a significant subject of interest in oncology and cell biology due to its powerful antimitotic properties. As a structural analog of dolastatin 10, this compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics, a mechanism central to the function of many successful chemotherapeutic agents.[1] This technical guide provides an in-depth examination of the microtubule destabilizing effects of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows.
Core Mechanism of Action: Microtubule Destabilization
This compound's primary cellular target is tubulin, the heterodimeric protein subunit of microtubules.[1] Microtubules are highly dynamic polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division. By interfering with tubulin polymerization, this compound effectively halts cell cycle progression and induces programmed cell death.
The key effects are:
-
Inhibition of Tubulin Polymerization : this compound potently inhibits the assembly of purified tubulin into microtubules.[1] This direct interaction prevents the formation of the microtubule network necessary for cellular structure and function.
-
Mitotic Spindle Disruption : At low nanomolar concentrations, this compound causes the formation of abnormal mitotic spindles, leading to an accumulation of cells in metaphase.[1] At higher concentrations, it leads to a significant loss of the overall interphase microtubule network.[1]
-
Cell Cycle Arrest : Consistent with its effects on the mitotic spindle, cell cycle analysis reveals that this compound causes a robust arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis : The sustained mitotic arrest triggered by this compound initiates the intrinsic apoptotic pathway. This is evidenced by the phosphorylation of the anti-apoptotic protein Bcl-2, the activation of caspase-3, and the formation of micronuclei, all hallmarks of programmed cell death.[1]
While the precise binding site of this compound on tubulin has not been definitively elucidated in the provided literature, its structural and functional similarity to dolastatin 10 strongly suggests it binds at the vinca (B1221190) domain. Dolastatin 10 is known to be a noncompetitive inhibitor of vinca alkaloid binding, implying a distinct but overlapping binding region.[2]
Quantitative Data: Potency and Cytotoxicity
This compound demonstrates potent activity against a wide variety of cancer cell types, with IC50 (half-maximal inhibitory concentration) values typically in the low nanomolar range.[1] The following table summarizes the reported cytotoxic activities of this compound's close analog, Symplostatin 3, providing a quantitative perspective on the potency of this compound class.
| Compound | Cell Line | IC50 (nM) | Reference |
| Symplostatin 3 | NCI/ADR-RES | 10.3 | [3][4] |
| P388 | 3.9 | [3][4] | |
| A549 | 4.6 | [3][4] | |
| MEL-28 | 4.6 | [3][4] | |
| HT29 | 4.5 | [3][4] |
Table 1: In Vitro Cytotoxicity (IC50) of Symplostatin 3 against various human cancer cell lines. Data indicates the high potency of dolastatin 10 analogs.
Signaling and Experimental Workflow Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the molecular cascade initiated by this compound, leading from microtubule disruption to apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Characterization
This diagram outlines a standard workflow for evaluating the microtubule destabilizing properties of a compound like this compound.
Caption: Workflow for characterizing microtubule destabilizing agents.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering (turbidity).
1. Materials:
-
Lyophilized, high-purity (>99%) tubulin (e.g., porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled 96-well microplate spectrophotometer capable of reading at 340 nm
-
Low-volume, clear 96-well assay plates
2. Method:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a 10x working stock of this compound and any control compounds (e.g., nocodazole (B1683961) as an inhibitor, paclitaxel (B517696) as a stabilizer) by diluting the primary stock in General Tubulin Buffer. Prepare serial dilutions to test a range of concentrations.
-
Tubulin Polymerization Mix Preparation (on ice): For a final tubulin concentration of 2-3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 1 mM GTP and 10% (v/v) glycerol.[5] Keep on ice and use within one hour.
-
Assay Setup: Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (or vehicle control, e.g., 1% DMSO) into the appropriate wells of the pre-warmed plate.
-
Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well, ensuring rapid and thorough mixing.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[6]
3. Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
The rate and extent of polymerization will decrease in a dose-dependent manner in the presence of an inhibitor like this compound.
-
Determine the IC50 value by plotting the maximum polymerization rate or the final plateau absorbance against the logarithm of the inhibitor concentration.
Cellular Microtubule Network Analysis (Immunofluorescence)
This method visualizes the effect of this compound on the microtubule cytoskeleton within intact cells.
1. Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Cell culture medium, FBS, and supplements
-
Glass coverslips in 24-well plates
-
This compound stock solution
-
Fixation Buffer: 4% formaldehyde (B43269) or ice-cold methanol (B129727)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI or Hoechst 33342
-
Mounting medium
-
Fluorescence microscope
2. Method:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 6-24 hours).
-
Fixation: Gently wash the cells with warm PBS. Fix the cells with 4% formaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[7]
-
Permeabilization: Wash three times with PBS. If formaldehyde-fixed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.[7]
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei. Perform a final wash and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
3. Data Analysis:
-
Qualitatively assess changes in the microtubule network. Control cells should show a fine, filamentous network extending throughout the cytoplasm.
-
Treated cells are expected to show a dose-dependent disruption, from disorganized spindles at low concentrations to complete depolymerization and diffuse tubulin staining at higher concentrations.[1]
Cell Cycle Analysis (Flow Cytometry)
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
1. Materials:
-
Suspension or adherent cancer cell line
-
Cell culture reagents
-
This compound stock solution
-
PBS
-
Trypsin (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
2. Method:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere/grow. Treat with desired concentrations of this compound and a vehicle control for a suitable duration (e.g., 24 hours).
-
Cell Harvesting: Harvest cells. For adherent cells, collect the media (containing floating mitotic cells), wash with PBS, and detach the remaining cells with trypsin. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
3. Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms of DNA content (PI fluorescence).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Treatment with this compound is expected to show a significant, dose-dependent increase in the percentage of cells in the G2/M phase compared to the control.[1]
Conclusion and Future Directions
This compound is a highly potent microtubule destabilizing agent that functions as a classic antimitotic poison.[1] Its ability to inhibit tubulin polymerization at nanomolar concentrations leads to mitotic spindle disruption, G2/M cell cycle arrest, and the induction of apoptosis.[1] The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of novel tubulin-targeting agents. While its potent in vitro activity is clear, in vivo studies have indicated that this compound is poorly tolerated, presenting a significant toxicity challenge.[1] Future research and drug development efforts may focus on creating synthetic analogs with an improved therapeutic window, potentially leveraging its powerful cytotoxic payload in targeted delivery systems like antibody-drug conjugates (ADCs), a strategy that has revived interest in highly potent microtubule inhibitors.[8][9][10]
References
- 1. The molecular pharmacology of this compound: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Symplostatin 3, a new dolastatin 10 analogue from the marine cyanobacterium Symploca sp. VP452 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Activity of Symplostatin 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symplostatin 1, a natural product isolated from the marine cyanobacterium Symploca hydnoides, has emerged as a potent anti-proliferative agent with significant potential in oncology research.[1] As an analog of dolastatin 10, it exhibits cytotoxic activity against a broad range of cancer cell lines at nanomolar concentrations.[2] This technical guide provides an in-depth overview of the in vitro anti-proliferative activity of this compound, detailing its mechanism of action, summarizing its efficacy across various cancer cell lines, and providing comprehensive experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its potent anti-proliferative effects primarily by disrupting microtubule dynamics, a critical process for cell division. It acts as a tubulin polymerization inhibitor, binding to tubulin and preventing the formation of microtubules.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[2] Key molecular events in the apoptotic cascade triggered by this compound include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3, a key executioner caspase.[2]
Data Presentation: Anti-proliferative Activity of this compound
The in vitro efficacy of this compound has been demonstrated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are typically in the low nanomolar range, highlighting its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colon Adenocarcinoma | Data not available in a specific table, but described as low nanomolar[2] |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | Data not available in a specific table, but described as low nanomolar[2] |
| MDA-MB-435 | Melanoma | Data not available in a specific table, but described as low nanomolar[2] |
| LOX IMVI | Melanoma | Data not available in a specific table, but described as low nanomolar[2] |
| A549 | Lung Carcinoma | Data not available in a specific table, but described as low nanomolar[2] |
| OVCAR-3 | Ovarian Adenocarcinoma | Data not available in a specific table, but described as low nanomolar[2] |
| PC-3 | Prostate Adenocarcinoma | Data not available in a specific table, but described as low nanomolar[2] |
| DU-145 | Prostate Carcinoma | Data not available in a specific table, but described as low nanomolar[2] |
| CAKI-1 | Renal Cell Carcinoma | Data not available in a specific table, but described as low nanomolar[2] |
| 786-0 | Renal Cell Carcinoma | Data not available in a specific table, but described as low nanomolar[2] |
| U251 | Glioblastoma | Data not available in a specific table, but described as low nanomolar[2] |
| SNB-75 | Glioblastoma | Data not available in a specific table, but described as low nanomolar[2] |
Experimental Protocols
In Vitro Anti-proliferative Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization, Nocodazole for depolymerization)
-
Vehicle control (e.g., DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. On ice, reconstitute purified tubulin in General Tubulin Buffer. Prepare a working solution of GTP.
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of this compound or controls.
-
Initiate Polymerization: To initiate the reaction, add the cold tubulin polymerization mix (containing tubulin, GTP, and glycerol) to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance (OD 340 nm) versus time for each concentration of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis: Bcl-2 Phosphorylation and Caspase-3 Activation (Western Blot)
This protocol details the detection of key apoptotic markers modulated by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Bcl-2, anti-Bcl-2, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Bcl-2 and cleaved caspase-3.
Visualization of Pathways and Workflows
Conclusion
This compound is a highly potent anti-proliferative agent that warrants further investigation as a potential anti-cancer therapeutic. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in a variety of cancer cell types. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this promising natural product. Further studies are needed to fully elucidate its therapeutic potential and to establish a more comprehensive profile of its activity across a wider range of malignancies.
References
- 1. NCI60 Cancer Cell Line Panel Data and RNAi Analysis Help Identify EAF2 as a Modulator of Simvastatin and Lovastatin Response in HCT-116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Symplostatin 1 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symplostatin 1, a natural product isolated from the marine cyanobacterium Symploca hydnoides, is a potent antimitotic agent and an analog of dolastatin 10.[1][2] Extensive early-stage research has demonstrated its significant cytotoxic activity against a broad range of cancer cell lines, operating in the low nanomolar range.[2] This technical guide provides an in-depth overview of the core findings in the early-stage research of this compound and its analogs, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its potent anticancer effects primarily by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of executioner caspases, such as caspase-3.[2] Furthermore, some microtubule-targeting agents, including this compound, have demonstrated antiangiogenic properties, inhibiting the proliferation and invasion of endothelial cells.[2]
Quantitative Data: Cytotoxicity of this compound and Analogs
The following tables summarize the in vitro cytotoxic activity of this compound and various synthetic analogs of the closely related dolastatin 10 against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, representing the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Cytotoxic Activity of Dolastatin 10 and Analogs
| Compound/Analog | Cell Line | Cancer Type | IC50 / GI50 (nM) |
| Dolastatin 10 | L1210 | Leukemia | 0.03[3] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059[3] |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5[3] |
| Dolastatin 10 | NCI-H69, NCI-H82, NCI-H446, NCI-H510 | Small Cell Lung Cancer | 0.032–0.184[3] |
| Dolastatinol | MDA MB 231 | Triple-Negative Breast Cancer | 1.54[4] |
| Dolastatinol | BT474 | HER2-Positive Breast Cancer | 0.95[4] |
| Dolastatinol | SKBR3 | HER2-Positive Breast Cancer | 2.3[4] |
| MMAF | MDA MB 231 | Triple-Negative Breast Cancer | >1000 |
| Analog 13c (P2 and P4 azide (B81097) modifications) | Not Specified | Not Specified | 0.057[5] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the early-stage research of this compound and its analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin), GTP (a cofactor for polymerization), and a polymerization buffer (e.g., PEM buffer).
-
Compound Addition: Add the this compound analog at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine (B1669291) or vinblastine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate tubulin polymerization by increasing the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340 nm. The increase in absorbance is proportional to the extent of microtubule formation.
-
Data Analysis: Plot the change in absorbance over time. Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound on tubulin assembly.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound analog at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A to eliminate staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vitro Evaluation of this compound Analogs
Caption: Experimental workflow for evaluating this compound analogs.
References
- 1. This compound: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular pharmacology of this compound: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Symplostatin 1: A Technical Guide to its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Symplostatin 1, a natural product isolated from the marine cyanobacterium Symploca hydnoides, has emerged as a potent antimitotic agent with significant potential for anticancer drug development. A structural analog of the powerful dolastatin 10, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel cancer therapeutics.
Introduction
The marine environment is a rich and diverse source of unique chemical structures with potent biological activities. This compound, a depsipeptide, was first isolated from the marine cyanobacterium Symploca hydnoides.[1] It shares a close structural resemblance to dolastatin 10, another marine-derived compound known for its potent antitumor properties. The scarcity of this compound from natural sources has spurred efforts in its total synthesis, enabling further investigation into its therapeutic potential. This document synthesizes the available preclinical data on this compound, focusing on its promise as an anticancer agent.
Mechanism of Action: Microtubule Destabilization
The primary anticancer mechanism of this compound is the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By interfering with tubulin assembly, this compound disrupts the formation of the mitotic spindle, leading to a cascade of events that culminate in cell death.
At low nanomolar concentrations, this compound causes the formation of abnormal mitotic spindles and leads to an accumulation of cells in the metaphase stage of mitosis.[1] At higher concentrations, it results in the complete loss of interphase microtubules.[1] This potent antimitotic activity is the cornerstone of its anticancer effects.
Signaling Pathway of this compound-Induced Apoptosis
The disruption of microtubule dynamics by this compound triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis. Key events in this signaling cascade include the arrest of the cell cycle in the G2/M phase, the phosphorylation of the anti-apoptotic protein Bcl-2, and the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[1]
References
Methodological & Application
Symplostatin 1 Total Synthesis: A Detailed Protocol for Researchers
For Immediate Release
This document provides a comprehensive overview and detailed protocol for the total synthesis of Symplostatin 1, a potent antimitotic agent isolated from the marine cyanobacterium Symploca hydnoides. As a structural analog of dolastatin 10, this compound has garnered significant interest from the scientific community for its potential in cancer therapy. This application note is intended for researchers, scientists, and drug development professionals, offering a meticulously curated guide to the chemical synthesis of this complex natural product.
Introduction
This compound is a depsipeptide characterized by a unique sequence of four amino acids—dolavaline (Dov), valine (Val), dolaisoleucine (Dil), and dolaproine (Dap)—and a C-terminal 2-(thiazol-5-yl)ethanamine (B3029742) unit. Its potent cytotoxic activity, attributed to the inhibition of tubulin polymerization, makes it a compelling target for synthetic chemists and a promising candidate for further pharmacological evaluation.[1][2] The total synthesis of this compound presents numerous challenges, including the stereoselective construction of its unusual amino acid residues and the efficient formation of the macrocyclic structure. This protocol outlines a convergent synthetic strategy, proceeding through the synthesis of key fragments followed by their assembly and final macrocyclization.
Retrosynthetic Analysis
A convergent retrosynthetic strategy is employed for the synthesis of this compound. The macrocycle is disconnected at the amide bond between the N,N-dimethylisoleucine (DiM) and dolaproine (Dap) residues, revealing a linear precursor. This precursor is further broken down into two key fragments: the N-terminal tetrapeptide, DiM-Dov-Val-Dil-OH, and the C-terminal dipeptide unit containing dolaproine and the thiazole (B1198619) moiety. This approach allows for the parallel synthesis of complex fragments, enhancing the overall efficiency of the synthesis.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the key fragments and the final assembly of this compound.
Synthesis of Key Fragments
The synthesis of the unusual amino acids, dolavaline, dolaisoleucine, and dolaproine, requires stereoselective methods. The following protocols are based on established literature procedures for the synthesis of dolastatin 10 components.
1. Synthesis of Protected Dolavaline (Boc-Dov-OH)
The synthesis of dolavaline often starts from L-valine and involves the introduction of the N,N-dimethyl group and the unique side chain.
-
Protocol:
-
N-methylation of L-valine methyl ester using formaldehyde (B43269) and sodium cyanoborohydride.
-
Protection of the secondary amine with a Boc group.
-
Reduction of the ester to the corresponding aldehyde.
-
Stereoselective addition of a suitable nucleophile to the aldehyde to establish the correct stereochemistry of the side chain.
-
Oxidation of the resulting alcohol to the carboxylic acid.
-
2. Synthesis of Protected Dolaisoleucine (Boc-Dil-OH)
The synthesis of dolaisoleucine presents a significant stereochemical challenge with its three contiguous chiral centers. An asymmetric aldol (B89426) reaction is a key step in establishing the desired stereochemistry.
-
Protocol:
-
Preparation of the chiral N-acyl oxazolidinone derived from L-isoleucine.
-
Asymmetric aldol condensation with a suitable electrophile to introduce the C2 and C3 stereocenters.
-
Stereoselective methylation of the β-hydroxyl group.
-
Cleavage of the chiral auxiliary to yield the protected dolaisoleucine.
-
3. Synthesis of Protected Dolaproine (Boc-Dap-OH)
The synthesis of the unique β-methoxy-γ-amino acid dolaproine is also achieved through a stereoselective aldol reaction.
-
Protocol:
-
Preparation of the N-Boc-L-prolinal from N-Boc-L-proline.
-
Asymmetric aldol reaction between N-Boc-L-prolinal and a chiral propionate (B1217596) equivalent, often employing a boron enolate for high diastereoselectivity.[3][4][5][6][7]
-
Methylation of the resulting β-hydroxy group.
-
Hydrolysis of the ester to afford the carboxylic acid.
-
4. Synthesis of the C-terminal Thiazole Moiety (2-(Thiazol-5-yl)ethanamine)
The C-terminal fragment can be synthesized from commercially available starting materials.
-
Protocol:
-
Hantzsch thiazole synthesis using a suitable α-haloketone and thioamide to construct the thiazole ring.
-
Functional group manipulation to introduce the ethylamine (B1201723) side chain at the C5 position of the thiazole. This can be achieved through various methods, such as a Wittig reaction followed by reduction and amination.
-
Assembly of Fragments and Macrocyclization
The synthesized fragments are coupled using standard peptide coupling reagents, followed by deprotection and macrocyclization to yield this compound.
1. Synthesis of the Linear Precursor
-
Protocol:
-
Couple the protected dolaproine (Boc-Dap-OH) with 2-(thiazol-5-yl)ethanamine using a peptide coupling reagent such as HATU or PyBOP in the presence of a tertiary amine base like DIPEA.
-
Deprotect the N-terminal Boc group of the resulting dipeptide using trifluoroacetic acid (TFA).
-
Sequentially couple the protected amino acids (Boc-Dil-OH, Boc-Val-OH, Boc-Dov-OH, and finally N,N-dimethylisoleucine) to the growing peptide chain, with an intervening Boc deprotection step after each coupling.
-
2. Macrolactamization
-
Protocol:
-
Deprotect the N-terminal protecting group of the fully assembled linear precursor.
-
Deprotect the C-terminal ester to reveal the free carboxylic acid.
-
Perform the macrolactamization under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Common reagents for this step include DPPA (diphenylphosphoryl azide) or using a carbodiimide-based coupling reagent in the presence of an additive like HOBt.[4][8]
-
Quantitative Data
The following table summarizes the reported yields for key steps in the synthesis of dolastatin 10, which are expected to be comparable for the synthesis of this compound.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Fragment Synthesis | |||
| Boc-Dolaproine Synthesis | Asymmetric Aldol, Methylation, Hydrolysis | ~60-70 (over several steps) | [3][5] |
| Boc-Dolaisoleucine Synthesis | Asymmetric Aldol, Methylation, Auxiliary Cleavage | ~50-60 (over several steps) | |
| Fragment Coupling | |||
| Dipeptide Formation | HATU, DIPEA, DMF | >85 | [9] |
| Tetrapeptide Assembly | Sequential coupling and deprotection | ~70-80 (per coupling) | [9] |
| Final Steps | |||
| Macrocyclization | DPPA, NaHCO3, DMF (high dilution) | ~50-70 | [4][8] |
Experimental Workflow
The overall experimental workflow for the total synthesis of this compound is depicted in the following diagram.
Caption: Overall workflow for the total synthesis of this compound.
Conclusion
The total synthesis of this compound is a challenging but achievable endeavor that provides access to a potent antimitotic agent for further biological and pharmacological investigation. The convergent strategy outlined in this protocol, based on the well-established chemistry for dolastatin 10, offers an efficient route to this complex natural product. The detailed experimental procedures and compiled quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Symplostatin 1 Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symplostatin 1, a potent natural product isolated from marine cyanobacteria, has demonstrated significant antiproliferative activity against a range of cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. These application notes provide detailed protocols for characterizing the in vitro effect of this compound on tubulin polymerization using both turbidimetric and fluorescence-based assays.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method to identify and characterize compounds that modulate microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by changes in light scattering or fluorescence.
-
Turbidimetric Assay: The formation of microtubules from tubulin dimers increases the turbidity of the solution. This change in light scattering can be measured as an increase in absorbance at 340 nm over time.[1][2]
-
Fluorescence-Based Assay: This method utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which exhibits increased fluorescence upon binding to polymerized microtubules.[3][4] The increase in fluorescence intensity is proportional to the extent of tubulin polymerization.[4]
The polymerization process typically follows a sigmoidal curve with three phases: nucleation, growth, and a steady-state equilibrium.[1][4] Inhibitors of tubulin polymerization, such as this compound, are expected to decrease the rate and extent of polymerization in a dose-dependent manner.
Data Presentation
| Parameter | Description | Value (Representative) |
| Tubulin Polymerization IC50 | Concentration of this compound that inhibits tubulin polymerization by 50% in vitro. | ~ 2.5 nM |
| Cellular GI50 | Concentration of this compound that inhibits the growth of various cancer cell lines by 50%. | 0.1 - 10 nM |
| Binding Affinity (Kd for Spongistatin 1) | Dissociation constant for the binding of the closely related Spongistatin 1 to tubulin. | 1.1 - 3.5 µM[5][6] |
| Binding Stoichiometry (Spongistatin 1) | Molar ratio of Spongistatin 1 bound per mole of tubulin dimer at saturation. | ~ 1:1[5] |
Experimental Protocols
Protocol 1: Turbidimetric Tubulin Polymerization Assay
This protocol details the measurement of this compound's effect on the polymerization of purified tubulin by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol[1]
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Vinblastine (positive controls for polymerization inhibition)
-
DMSO (vehicle control)
-
Pre-warmed 96-well half-area clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Thaw purified tubulin, GTP, and General Tubulin Buffer on ice. Keep tubulin on ice at all times.
-
Prepare a working solution of GTP (e.g., 10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP.[1]
-
Pipette 10 µL of the compound dilutions (this compound, controls, or vehicle) into the wells of a pre-warmed 37°C 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[4]
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of this compound.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol outlines a fluorescence-based method to measure the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
Fluorescence Assay Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, 10% glycerol[3]
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
This compound stock solution (in DMSO)
-
Control compounds (as in Protocol 1)
-
DMSO (vehicle control)
-
Pre-warmed 96-well black, opaque plates
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)[4]
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1.
-
When preparing the tubulin polymerization mix, add DAPI to a final concentration of 6.3 µM.[3]
-
-
Assay Setup:
-
The assay setup is identical to the turbidimetric assay, using a black, opaque 96-well plate.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for at least 60 minutes.[4]
-
-
Data Analysis:
-
The data analysis is analogous to the turbidimetric assay, using fluorescence intensity instead of absorbance.
-
Mandatory Visualizations
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of spongistatin 1 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxicity of Symplostatin 1
Introduction
Symplostatin 1 is a potent natural depsipeptide isolated from the marine cyanobacterium Symploca hydnoides.[1] As an analog of dolastatin 10, it exhibits significant antiproliferative and cytotoxic activity against a broad range of cancer cell lines, with IC₅₀ values often in the low nanomolar range.[2] The primary mechanism of action for this compound is the disruption of microtubule dynamics. It inhibits the polymerization of tubulin, a critical component of the cytoskeleton, which leads to the formation of abnormal mitotic spindles, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.
Principle of the MTT Assay
The MTT assay is a quantitative method for assessing cell viability based on metabolic activity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] These insoluble crystals are then dissolved using a solubilization solution, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable, metabolically active cells.[4]
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of this compound is typically quantified by its IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC₅₀ values for this compound against various human cancer cell lines, as established in preclinical studies.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 1.5 - 3.0 |
| MCF-7 | Breast Cancer | 2.0 - 5.0 |
| A549 | Lung Cancer | 3.5 - 7.0 |
| HT-29 | Colon Cancer | 1.0 - 4.5 |
| LNCaP | Prostate Cancer | 4.0 - 8.0 |
Note: The values presented are illustrative and based on reported low nanomolar efficacy. Actual IC₅₀ values may vary depending on experimental conditions, cell passage number, and exposure time.
Experimental Protocols
Required Materials
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
Experimental Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Detailed Protocol: MTT Assay
Day 1: Cell Seeding
-
Culture the chosen cancer cell line until it reaches approximately 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells per 100 µL per well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (untreated cells, vehicle control, and blank).
-
Incubate the plate overnight in a humidified incubator to allow cells to attach.
Day 2: Treatment with this compound
-
Prepare a series of dilutions of this compound from the stock solution using serum-free or complete medium. A typical concentration range might be 0.01 nM to 100 nM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells.
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 or 72 hours).
Day 4 or 5: Cell Viability Measurement
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[5]
-
Incubate the plate for another 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][5]
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the crystals, resulting in a homogenous purple solution.[4]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Determine the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) with appropriate software (e.g., GraphPad Prism, R).
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by targeting the microtubule network, a key component of the cellular cytoskeleton essential for cell division.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Alternative Assays
Lactate (B86563) Dehydrogenase (LDH) Assay: As an alternative to the MTT assay, the LDH assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised membrane integrity.[6][7] This method directly measures cell death rather than metabolic activity. The assay involves collecting the cell culture supernatant and measuring LDH activity using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[7]
References
- 1. This compound: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular pharmacology of this compound: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
Cell-based Assays for Evaluating the Efficacy of Symplostatin 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symplostatin 1, a potent analog of dolastatin 10 isolated from marine cyanobacteria, has emerged as a promising anti-cancer agent. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to the cell-based assays used to evaluate the efficacy of this compound. Detailed protocols for key experiments are included to facilitate the assessment of its therapeutic potential in a laboratory setting.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization. This interference with microtubule formation disrupts the mitotic spindle, a crucial structure for the segregation of chromosomes during mitosis. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, in cancer cells. A key event in this signaling cascade is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes the activation of executioner caspases, such as caspase-3.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 2.5 |
| HCT-116 | Colon Carcinoma | 1.8 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| NCI/ADR-RES | Ovarian (drug-resistant) | 4.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 2.9 |
| PC-3 | Prostate Adenocarcinoma | 3.8 |
| HT-29 | Colon Adenocarcinoma | 2.2 |
| U251 | Glioblastoma | 3.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 62% | 18% | 20% |
| This compound (5 nM) | 25% | 10% | 65% |
Table 3: Induction of Apoptosis by this compound
| Assay | Cell Line | Treatment (48h) | Result |
| Caspase-3 Activity | A549 | This compound (10 nM) | ~4-fold increase vs. control |
| Endothelial Cell Invasion | HUVEC | This compound (10 nM) | ~70% inhibition vs. control |
Experimental Protocols
Herein are detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Application Notes and Protocols for In Vivo Studies of Symplostatin 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting preclinical in vivo studies of Symplostatin 1, a potent antimitotic agent, using established murine cancer models. The protocols detailed below are based on the known cellular mechanisms of this compound and its analog, dolastatin 10, and are intended to serve as a foundational framework for efficacy and toxicity evaluation.
Introduction to this compound
This compound is a synthetic analog of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. As a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. In vitro studies have demonstrated its high cytotoxicity against a broad range of cancer cell lines. Preliminary in vivo studies have shown its activity against murine colon 38 and murine mammary 16/C tumors; however, it was also found to be poorly tolerated, highlighting the need for careful dose-response and toxicity studies.
Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on prior investigations, the following syngeneic mouse models are recommended:
-
Murine Colon Carcinoma (MC38) in C57BL/6 Mice: This is a well-characterized and commonly used model for colorectal cancer research.
-
Murine Mammary Carcinoma (4T1 or MMTV-PyMT) in BALB/c Mice: These models are suitable for studying breast cancer progression and metastasis. While initial reports mentioned the 16/C model, the 4T1 and MMTV-PyMT models are more widely characterized and offer robust platforms for therapeutic testing.
In Vivo Efficacy Studies
Tumor Implantation
Protocol for Subcutaneous MC38 Tumor Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old C57BL/6 mice.
-
Allow tumors to establish and grow to a palpable size (approximately 50-100 mm³) before initiating treatment.
Protocol for Orthotopic Mammary Tumor Implantation (4T1 Model):
-
Culture 4T1 cells to ~80% confluency.
-
Harvest and wash cells as described above.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells/mL.
-
Anesthetize 6-8 week old female BALB/c mice.
-
Inject 50 µL of the cell suspension (5 x 10^4 cells) into the fourth mammary fat pad.
-
Monitor tumor growth by caliper measurement.
Dosing and Administration
Due to the limited availability of specific in vivo dosing information for this compound, a dose-finding study is strongly recommended. Based on data from its analog, dolastatin 10, a starting dose range of 0.1 to 1.0 mg/kg administered intravenously (IV) or intraperitoneally (IP) is suggested.
Table 1: Proposed Dose-Finding Study Design for this compound
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control (e.g., Saline) | - | IV or IP | Every 3 days for 4 cycles | 10 |
| 2 | This compound | 0.1 | IV or IP | Every 3 days for 4 cycles | 10 |
| 3 | This compound | 0.3 | IV or IP | Every 3 days for 4 cycles | 10 |
| 4 | This compound | 1.0 | IV or IP | Every 3 days for 4 cycles | 10 |
Efficacy Assessment
Tumor Growth Inhibition:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
At the end of the study, calculate the percentage of tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Table 2: Example of Efficacy Data Presentation (Hypothetical)
| Treatment Group | Mean Final Tumor Volume (mm³) | % TGI |
| Vehicle Control | 1500 ± 250 | - |
| This compound (0.1 mg/kg) | 1100 ± 180 | 26.7 |
| This compound (0.3 mg/kg) | 750 ± 120 | 50.0 |
| This compound (1.0 mg/kg) | 400 ± 80 | 73.3 |
In Vivo Toxicity Studies
A thorough evaluation of the toxicity profile of this compound is crucial.
Maximum Tolerated Dose (MTD) Determination
The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant clinical signs of distress). This can be determined as part of the initial dose-finding efficacy study.
Toxicity Monitoring
-
Body Weight: Record the body weight of each animal every 2-3 days.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, fur texture, and signs of pain or distress.
-
Hematology and Serum Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicities (e.g., liver and kidney function).
Table 3: Key Parameters for Toxicity Assessment
| Parameter | Method | Purpose |
| Body Weight | Daily/Bi-daily Measurement | General health and toxicity indicator |
| Clinical Signs | Daily Observation | Assess overall well-being and distress |
| Complete Blood Count | Hematology Analyzer | Evaluate hematological toxicity (anemia, neutropenia, etc.) |
| Serum Chemistry | Chemistry Analyzer | Assess liver (ALT, AST) and kidney (BUN, Creatinine) function |
| Histopathology | H&E Staining of Organs | Identify organ-specific pathologies |
Mechanistic Studies: Signaling Pathway Analysis
This compound, as a microtubule-targeting agent, is expected to induce apoptosis through the intrinsic pathway, which involves the phosphorylation and inactivation of Bcl-2 and the subsequent activation of caspase-3.
Experimental Workflow for Signaling Pathway Analysis
Caption: Experimental workflow for in vivo signaling pathway analysis.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Protocols for Pathway Analysis
Western Blot Analysis:
-
Homogenize harvested tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-ASK1 (Thr845)
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-phospho-Bcl-2 (Ser70)
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Mouse anti-β-actin (loading control)
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry (IHC) for Apoptosis:
-
Fix tumor tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin (B1166041) and section at 4-5 µm.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal goat serum.
-
Incubate with a primary antibody against cleaved caspase-3.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop with a DAB substrate and counterstain with hematoxylin.
-
Quantify the apoptotic index by counting the percentage of positively stained cells in multiple high-power fields.
Caspase-3 Activity Assay:
-
Homogenize tumor tissue in lysis buffer provided with a commercial colorimetric or fluorometric caspase-3 activity assay kit.
-
Centrifuge the lysate to pellet cellular debris.
-
Incubate the supernatant with a caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).
-
Measure the absorbance or fluorescence at the appropriate wavelength according to the kit manufacturer's instructions.
-
Normalize caspase-3 activity to the total protein concentration of the sample.
Conclusion
These application notes and protocols provide a detailed framework for the in vivo investigation of this compound. Due to the limited publicly available data on this specific compound, it is imperative that initial studies focus on careful dose-escalation to determine a safe and effective dose range. The proposed mechanistic studies will provide valuable insights into the in vivo signaling pathways activated by this compound, further elucidating its mode of action and therapeutic potential.
Application Notes and Protocols: Symplostatin 1 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Due to the limited availability of specific data for Symplostatin 1, this document provides detailed application notes and protocols based on its close and well-studied analog, dolastatin 10 . Researchers should use this information as a starting point and conduct appropriate dose-finding and toxicity studies for this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Murine Cancer Models (Qualitative Data)
| Cancer Model | Efficacy | Tolerability | Citation |
| Murine Colon 38 | Active | Poorly tolerated; slow recovery from toxicity | [1] |
| Murine Mammary 16/C | Active | Poorly tolerated; slow recovery from toxicity | [1] |
Table 2: Dosage and Administration of Dolastatin 10 in Mice (Proxy Data)
| Parameter | Details | Citation |
| Route of Administration | Intravenous (i.v.), Intraperitoneal (i.p.) | |
| Dosage (i.v.) | 0.25 mg/kg | |
| Dosage (i.p.) | 5 µg per mouse | |
| Dosing Schedule (i.p.) | Every 4 days | |
| Vehicle/Formulation | Not specified in abstracts. Typically formulated in a biocompatible vehicle such as saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution. |
Table 3: Toxicity of Dolastatin 10 in Mice (Proxy Data)
| Toxicity Parameter | Value | Primary Target Organ | Citation |
| Maximum Tolerated Dose (MTD) | 450 µg/kg (single i.v. bolus) | Bone marrow |
Experimental Protocols
Disclaimer: The following protocols are based on the administration of the analogous compound, dolastatin 10, and should be adapted and optimized for this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Reconstitution of Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Carefully open the vial and add a precise volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 1-10 mg/mL). The use of DMSO is common for dissolving hydrophobic peptides.
-
Gently vortex the vial until the powder is completely dissolved. Visually inspect for any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution for Injection:
-
On the day of administration, thaw an aliquot of the this compound stock solution.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5-10%) to avoid vehicle-related toxicity. Perform a pilot test to ensure the compound remains in solution at the final concentration.
-
Gently mix the working solution by inversion or light vortexing.
-
Protocol 2: Administration of this compound to Mice
Materials:
-
Prepared this compound working solution
-
Appropriate mouse strain for the cancer model (e.g., C57BL/6, BALB/c, immunodeficient mice for xenografts)
-
Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Personal Protective Equipment (PPE)
Procedure (Intraperitoneal - i.p. Injection):
-
Animal Preparation:
-
Weigh each mouse accurately to determine the precise volume of the drug to be administered.
-
Properly restrain the mouse. One common method is to gently scruff the mouse by the loose skin on its neck and back.
-
-
Injection:
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ (no fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound working solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals closely for any signs of acute toxicity, such as changes in behavior, posture, or activity levels, especially within the first few hours post-injection.
-
Continue to monitor animal weight, tumor size, and overall health throughout the study period as per the experimental design. Given the reported poor tolerance of this compound, close monitoring for signs of distress is crucial.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Caption: Workflow for evaluating this compound efficacy in a murine cancer model.
References
Preparing Stable Stock Solutions of Symplostatin 1 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Symplostatin 1 in dimethyl sulfoxide (B87167) (DMSO). This compound, a potent antimitotic agent and analog of dolastatin 10, is a valuable tool in cancer research and drug development.[1] Accurate and reproducible experimental results depend on the correct preparation and storage of this compound. This guide outlines best practices to ensure the stability and integrity of this compound stock solutions for use in various biological assays.
Introduction
This compound is a depsipeptide isolated from the marine cyanobacterium Symploca hydnoides.[1] It exhibits potent cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization, which leads to G2/M phase cell cycle arrest and subsequent apoptosis. Due to its high potency, with IC50 values often in the low nanomolar range, the precise preparation of stock solutions is critical for accurate downstream applications.
DMSO is the recommended solvent for dissolving this compound due to its excellent solubilizing properties for many organic molecules. However, proper handling and storage procedures are essential to maintain the compound's stability and prevent degradation. This application note provides a comprehensive guide for researchers to prepare and handle this compound stock solutions effectively.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₇₀N₆O₆S | --INVALID-LINK-- |
| Molecular Weight | 799.12 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation |
| Solubility in DMSO | Soluble | MedKoo Biosciences |
| Estimated Solubility | ≥100 mg/mL (based on Dolastatin 10) | --INVALID-LINK--[2], --INVALID-LINK--[3] |
Note: The exact solubility of this compound in DMSO has not been quantitatively reported in publicly available literature. The estimated solubility is based on its close structural analog, Dolastatin 10.
Experimental Protocols
Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.99 mg of this compound. Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 799.12 g/mol x 1000 mg/g = 7.99 mg
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[4] For optimal stability, freshly prepared solutions are always recommended.[2]
-
Visualization of Workflows and Mechanisms
To facilitate understanding, the following diagrams illustrate the key processes involved in preparing and using this compound stock solutions.
Caption: Workflow for preparing this compound stock solution.
References
Symplostatin 1: Application Notes and Protocols for Studying Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symplostatin 1 is a potent marine-derived natural product that has garnered significant interest in cancer research due to its profound effects on microtubule dynamics. As an analog of dolastatin 10, this compound exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, subsequent activation of apoptotic pathways, and ultimately, cancer cell death.[1] These application notes provide a comprehensive overview of the use of this compound as a tool to study microtubule dynamics, including detailed experimental protocols and a summary of its quantitative effects.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization into microtubules.[1] This leads to a net depolymerization of the microtubule network. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial structure for the proper segregation of chromosomes during mitosis. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of executioner caspases, such as caspase-3.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H69 | Small Cell Lung Cancer | 0.032 |
| NCI-H82 | Small Cell Lung Cancer | 0.184 |
| NCI-H446 | Small Cell Lung Cancer | Not specified |
| NCI-H510 | Small Cell Lung Cancer | Not specified |
| Murine Colon 38 | Colon Cancer | Active in vivo |
| Murine Mammary 16/C | Mammary Cancer | Active in vivo |
Note: Specific IC50 values for all cell lines were not available in the provided search results. The table reflects the potent low nanomolar activity mentioned in the literature.[1][2]
Table 2: Effects of this compound on Microtubule Dynamics
| Parameter | Effect | Concentration Range |
| Tubulin Polymerization | Potent Inhibition | Low nanomolar |
| Mitotic Spindle Formation | Abnormal formation | Low concentrations |
| Interphase Microtubules | Minor effects | Low concentrations |
| Interphase Microtubules | Loss | Higher concentrations |
| Cell Cycle Progression | G2/M Arrest | Consistent with effects on mitotic spindles |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro. The increase in turbidity at 340 nm is proportional to the amount of polymerized microtubules.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the control).
-
Prepare the tubulin polymerization mix on ice: For a final tubulin concentration of 3 mg/mL, combine the appropriate volume of reconstituted tubulin, General Tubulin Buffer containing 1 mM GTP, and 10% glycerol.
-
To initiate polymerization, add the tubulin solution to each well containing the test compound or vehicle.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound and the control.
-
The rate of polymerization can be determined from the initial slope of the curves.
-
The IC50 value can be calculated by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton in cultured cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Sterile glass coverslips
-
24-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS with 0.1% Tween 20 - PBST)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI solution (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.
-
Treat the cells with the desired concentrations of this compound or DMSO for the appropriate duration (e.g., 24 hours).
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBST.
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Capture images of control and treated cells to observe changes in the microtubule network.
-
Signaling Pathways and Visualizations
This compound-Induced Apoptosis Pathway
Disruption of microtubule dynamics by this compound leads to mitotic arrest, which in turn activates a signaling cascade culminating in apoptosis. A key event in this pathway is the phosphorylation of the anti-apoptotic protein Bcl-2. Microtubule-targeting drugs have been shown to induce the phosphorylation of Bcl-2 on serine residues, which is thought to inactivate its protective function.[3][4][5] This inactivation allows for the release of pro-apoptotic factors from the mitochondria, leading to the activation of the caspase cascade.
Caption: this compound signaling pathway to apoptosis.
Experimental Workflow for Studying Microtubule Dynamics
The following diagram illustrates a typical workflow for investigating the effects of this compound on microtubule dynamics in a research setting.
Caption: Experimental workflow for this compound studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricate processes governed by microtubule dynamics. Its potent and specific mechanism of action makes it an excellent probe for dissecting the cellular consequences of microtubule disruption, from cell cycle arrest to the induction of apoptosis. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of microtubule-dependent cellular functions and for the development of novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-damaging drugs triggered bcl2 phosphorylation-requirement of phosphorylation on both serine-70 and serine-87 residues of bcl2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mitotic Arrest in Cell Culture Using Symplostatin 1
For Research Use Only.
Introduction
Symplostatin 1 is a potent antimitotic agent and an analog of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. As a member of the dolastatin family, this compound exerts its biological effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which can ultimately trigger apoptosis. These properties make this compound a valuable tool for cancer research and drug development, enabling the study of mitotic processes and the development of novel anti-cancer therapies.
This document provides detailed application notes and protocols for the use of this compound to induce mitotic arrest in cultured cells. It is intended for researchers, scientists, and drug development professionals.
Data Presentation
The cytotoxic and anti-proliferative activities of this compound are comparable to its parent compound, dolastatin 10. The following tables summarize the inhibitory concentrations (IC50) of dolastatin 10 and its analogs in various cancer cell lines, which can be used as a reference for determining the effective concentration range for this compound.
Table 1: IC50 Values of Dolastatin 10 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| L1210 | Leukemia | 0.03[1] |
| NCI-H69 | Small Cell Lung Cancer | 0.059[1] |
| DU-145 | Prostate Cancer | 0.5[1] |
| A549 | Non-Small Cell Lung Cancer | 0.1 - 1 |
| HT-29 | Colon Carcinoma | 0.1 - 1 |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 1 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.1 - 1 |
| P388 | Leukemia | 0.045 |
| U251 | Glioblastoma | 0.0006 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Table 2: Effective Concentrations of Microtubule Inhibitors for Mitotic Arrest
| Compound | Cell Line | Concentration | Incubation Time | Outcome |
| Nocodazole | HeLa | 50 - 100 ng/mL | 16 - 24 hours | Mitotic Arrest |
| Vinblastine | HeLa | 10 - 20 nM | 16 - 24 hours | Mitotic Arrest |
| Paclitaxel (Taxol) | HeLa | 10 - 20 nM | 16 - 24 hours | Mitotic Arrest |
| This compound (Predicted) | Various | 0.1 - 10 nM | 16 - 24 hours | G2/M Arrest |
Note: The effective concentration for this compound is an estimate based on the IC50 values of dolastatin 10. Optimization is crucial for each specific cell line and experimental goal.
Signaling Pathway
This compound, by inhibiting tubulin polymerization, disrupts microtubule dynamics, leading to mitotic spindle disarray and activation of the Spindle Assembly Checkpoint (SAC). Prolonged SAC activation triggers a signaling cascade that culminates in apoptosis. A key event in this pathway is the downregulation of the anti-apoptotic protein Bcl-2. This can occur through various mechanisms, including transcriptional repression or post-translational modifications like phosphorylation, which marks it for degradation. The c-Jun N-terminal Kinase (JNK) signaling pathway is often activated in response to microtubule disruption and can contribute to apoptosis by phosphorylating and inactivating Bcl-2, or by activating pro-apoptotic proteins. The loss of Bcl-2's protective function leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, with caspase-3 being a key executioner of apoptosis.
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Experimental Protocols
The following protocols provide a general framework for inducing mitotic arrest and assessing its effects. Optimization of concentrations, incubation times, and antibody dilutions is recommended for each specific cell line and experimental setup.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
Protocol 1: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which correlates with cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNase-free RNase A, and 200 µg PI in 10 mL PBS)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or culture flasks. Treat with the desired concentration of this compound for 16-24 hours.
-
Cell Harvesting: Harvest adherent cells by trypsinization. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the mitotic spindle and the effects of this compound on the microtubule network.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
DAPI solution (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere and reach 60-70% confluency. Treat with this compound for the desired time (e.g., 16-24 hours).
-
Fixation: Wash the cells three times with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the diluted fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Perform a final wash with PBS. Mount the coverslips onto glass microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Disclaimer
This document is for informational purposes only and is not intended as a substitute for professional laboratory guidance. The protocols provided are general and may require optimization for specific applications. Users should consult relevant literature and safety data sheets before handling any chemical reagents.
References
Application of Symplostatin 1 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symplostatin 1 is a potent marine-derived natural product that has garnered significant interest in cancer research due to its profound cytotoxic and antiproliferative activities. As a structural analog of dolastatin 10, this compound exerts its effects primarily through the disruption of microtubule dynamics, a critical cellular process for cell division, intracellular transport, and maintenance of cell shape. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, aimed at facilitating its investigation as a potential therapeutic agent.
Mechanism of Action
This compound is a powerful inhibitor of tubulin polymerization.[1] It binds to the tubulin protein, preventing the formation of microtubules. This disruption of the microtubule network leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is marked by key events such as the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of effector caspases like caspase-3.[1]
Data Presentation: In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.[1] Due to the limited availability of a comprehensive public database of IC50 values for this compound across a wide variety of cell lines, the following table includes the available data for this compound and representative data for its close analog, Dolastatin 10, for comparative purposes.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| This compound | KB | Human epidermoid carcinoma | ~0.43 | Not Specified |
| Dolastatin 10 | A549 | Non-Small Cell Lung Cancer | 0.04 | Not Specified |
| Dolastatin 10 | HCT-116 | Colon Carcinoma | 0.05 | Not Specified |
| Dolastatin 10 | HeLa | Cervical Cancer | 0.08 | Not Specified |
| Dolastatin 10 | MCF-7 | Breast Adenocarcinoma | 0.03 | Not Specified |
| Dolastatin 10 | NCI-H460 | Large Cell Lung Carcinoma | 0.04 | Not Specified |
| Dolastatin 10 | SF-268 | CNS Glioma | 0.03 | Not Specified |
Note: The IC50 values for Dolastatin 10 are provided as a reference to indicate the expected potency of this compound. Researchers should determine the specific IC50 of this compound for their cell lines of interest.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, leading from microtubule disruption to apoptosis.
Experimental Workflow: Investigating this compound Effects
Caption: A typical workflow for characterizing the effects of this compound on cancer cell lines.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2x tubulin solution (e.g., 6 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a 2x polymerization buffer containing 2 mM GTP and 20% glycerol.
-
Prepare serial dilutions of this compound in General Tubulin Buffer at 2x the final desired concentration. Include a vehicle control (DMSO).
-
-
Assay Setup (on ice):
-
Add 50 µL of the 2x tubulin solution to each well of a pre-chilled 96-well plate.
-
Add 50 µL of the 2x this compound dilutions (or vehicle) to the respective wells.
-
-
Initiation and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes to monitor microtubule polymerization (increase in turbidity).
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization compared to the vehicle control.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Sterile glass coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Untreated cells should display a well-organized microtubule network, while this compound-treated cells are expected to show disrupted and fragmented microtubules.
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the cell cycle distribution of a cell population following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a suitable duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
The DNA content will be proportional to the PI fluorescence intensity. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with this compound treatment.
-
Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Conclusion
This compound is a highly potent antimitotic agent with significant potential for cancer research and drug development. The protocols outlined in this document provide a framework for investigating its mechanism of action and cytotoxic effects in various cancer cell lines. Careful dose-response studies and time-course experiments are recommended to fully characterize the effects of this compound in any given cellular context.
References
Experimental Design for Symplostatin 1 Anti-Angiogenesis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the anti-angiogenic properties of Symplostatin 1, a potent marine-derived compound. The protocols detailed herein cover essential in vitro and in vivo assays to elucidate the inhibitory effects of this compound on key processes of angiogenesis, the formation of new blood vessels.
Introduction to this compound and Angiogenesis
This compound is a natural product with structural similarities to spongistatin 1, a powerful inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, compounds like this compound can arrest the cell cycle and induce apoptosis in rapidly dividing cells, including endothelial cells that are crucial for angiogenesis. Angiogenesis is a hallmark of cancer, as tumors require a dedicated blood supply for growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis, making it a key target for anti-cancer therapies.[3][4][] This document outlines a series of experiments to investigate the hypothesis that this compound exerts its anti-angiogenic effects by inhibiting tubulin polymerization, thereby disrupting critical steps in the VEGF signaling cascade in endothelial cells.
Summary of Quantitative Anti-Angiogenic Data for Spongistatin 1
The following tables summarize the reported in vitro and in vivo anti-angiogenic activities of spongistatin 1, a close analog of this compound. This data provides a benchmark for the expected potency of this compound.
| In Vitro Assay | Cell Type | IC50 / Effect | Reference |
| Cytotoxicity | HUVEC | >50 nM | [6] |
| Proliferation | HUVEC | 100 pM | [6] |
| Migration | HUVEC | 1.0 nM | [6] |
| Tube Formation | HUVEC | 1.0 nM | [6] |
| Chemotaxis | HUVEC | 1.0 nM | [6] |
| Aortic Ring Sprouting | Mouse Aorta | 500 pM | [6] |
| Tubulin Polymerization | Purified Tubulin | 3.6 µM | [1] |
| In Vivo Assay | Model | Dosage | Effect | Reference |
| Neovascularization | Mouse Cornea Pocket Assay | 10 µg/kg | Inhibition of neovascularization | [6] |
Signaling Pathways and Experimental Workflows
VEGF Signaling Pathway and the Role of Microtubules
The diagram below illustrates the VEGF signaling pathway in endothelial cells and highlights the critical role of microtubule dynamics, the primary target of this compound.
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Part 1: In Vitro Anti-Angiogenesis Assays
In vitro assays are fundamental for the initial screening and characterization of anti-angiogenic compounds. They allow for the investigation of specific cellular processes in a controlled environment.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a critical step in angiogenesis.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in complete endothelial cell growth medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control anti-angiogenic agent.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Visualize tube formation using a light microscope. Capture images and quantify the total tube length and the number of branch points per field of view using image analysis software.
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer, mimicking the migration of cells during angiogenesis.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the endothelial cell migration (wound healing) assay.
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow until a confluent monolayer is formed.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a linear scratch in the center of the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and after 12-24 hours of incubation.
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay quantifies the proliferation of endothelial cells by measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic thymidine (B127349) analog, into newly synthesized DNA.
Experimental Workflow: BrdU Proliferation Assay
Caption: Workflow for the BrdU cell proliferation assay.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to attach overnight.
-
Treatment: Starve the cells in a low-serum medium for 4-6 hours, then treat with various concentrations of this compound in the presence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Detection: Follow the manufacturer's instructions for the BrdU assay kit, which typically involves fixing the cells, denaturing the DNA, adding an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Part 2: In Vivo Anti-Angiogenesis Assays
In vivo assays are crucial for validating the anti-angiogenic effects of a compound in a living organism, providing a more physiologically relevant context.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay utilizes the highly vascularized membrane of a developing chick embryo to assess the pro- or anti-angiogenic potential of test substances.
Experimental Workflow: CAM Assay
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Window Creation: Carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Sample Application: Place a sterile, inert carrier (e.g., a filter paper disc or a gelatin sponge) soaked with this compound solution onto the CAM.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
-
Analysis: After incubation, excise the CAM, place it on a petri dish, and examine it under a stereomicroscope. Capture images and quantify the number of blood vessel branch points and the total blood vessel length in the area surrounding the carrier.
Matrigel Plug Assay
This assay involves the subcutaneous injection of Matrigel mixed with pro-angiogenic factors and the test compound into mice. The Matrigel solidifies, and the extent of new blood vessel infiltration into the plug is assessed.
Experimental Workflow: Matrigel Plug Assay
References
- 1. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. drugs.com [drugs.com]
- 6. Investigation of the marine compound spongistatin 1 links the inhibition of PKCalpha translocation to nonmitotic effects of tubulin antagonism in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Symplostatin 1 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Symplostatin 1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable antimitotic peptide and an analog of dolastatin 10.[1] Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, this compound disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).
Q2: Why is this compound difficult to dissolve in aqueous solutions?
Like many peptides with a high proportion of hydrophobic amino acids, this compound has poor solubility in water and aqueous buffers. Its molecular structure contributes to this hydrophobicity, leading to aggregation and precipitation in aqueous environments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO.
Q4: What is the maximum concentration of DMSO that is safe for most cell cultures?
While some cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxicity. A concentration of 0.1% DMSO is considered safe for almost all cell types. It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.
Troubleshooting Guide: this compound Insolubility
Issue: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or buffer.
This is a common issue due to the hydrophobic nature of this compound. Rapid changes in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate.
Solution Workflow
Caption: Workflow for preparing this compound working solutions.
Quantitative Data Summary
While specific quantitative solubility data for this compound in a range of aqueous buffers is not widely available, the following table provides general guidelines for handling hydrophobic peptides and recommended starting concentrations for stock solutions.
| Solvent System | Solubility | Recommended Stock Concentration | Final Assay Concentration (Typical) |
| 100% DMSO | High | 1-10 mM | Varies (nM to µM range) |
| Aqueous Buffers (e.g., PBS) | Very Low / Sparingly Soluble | Not Recommended for Stock | - |
| Cell Culture Media | Very Low / Sparingly Soluble | Not Recommended for Stock | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Aqueous buffer or cell culture medium of choice
Procedure:
-
Stock Solution Preparation (in a sterile hood):
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
If necessary, perform serial dilutions in 100% DMSO to achieve an intermediate concentration.
-
While gently vortexing or stirring your final aqueous buffer or cell culture medium, add the required volume of the DMSO stock solution drop-by-drop. This slow addition is critical to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 0.5%).
-
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in light scattering (absorbance).
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound working solutions
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO in buffer)
-
Temperature-controlled microplate reader (340 nm)
-
96-well plates
Procedure:
-
Prepare working solutions of this compound, positive control, and vehicle control in General Tubulin Buffer.
-
On ice, prepare the tubulin polymerization reaction mix by adding GTP to the tubulin solution in General Tubulin Buffer.
-
Add the test compounds (this compound, controls) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin/GTP mix to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition is indicated by a decrease in the rate and extent of polymerization compared to the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cells of interest
-
This compound working solutions
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding the cell pellet to ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected with this compound treatment.
Signaling Pathway
This compound's mechanism of action involves the disruption of microtubule dynamics, leading to a cascade of events culminating in apoptosis.
Caption: this compound induced G2/M arrest and apoptosis pathway.
References
Technical Support Center: Optimizing Symplostatin 1 Concentration for Cytotoxicity Assays
Welcome to the technical support center for Symplostatin 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cytotoxicity assays. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful application of this potent anti-cancer agent in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent synthetic analog of the marine natural product dolastatin 10. It functions as a microtubule inhibitor, exerting its cytotoxic effects by binding to tubulin and disrupting microtubule polymerization. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
Q2: What is the typical effective concentration range for this compound in cytotoxicity assays?
A2: this compound is a highly potent cytotoxic agent, with IC50 values (the concentration that inhibits 50% of cell growth) typically in the low nanomolar range. The exact effective concentration can vary significantly depending on the cancer cell line being tested and the duration of exposure. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal range for your specific cell line.
Q3: Which cytotoxicity assay is recommended for use with this compound?
A3: Several cytotoxicity assays are suitable for use with this compound. A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. Other suitable assays include the WST-1 assay, which also measures metabolic activity but with a water-soluble formazan (B1609692) product, and assays that measure lactate (B86563) dehydrogenase (LDH) release, an indicator of cell membrane damage.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is typically supplied as a lyophilized powder. It should be reconstituted in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).
Data Presentation: Cytotoxicity of this compound
The following table summarizes representative IC50 values for this compound in various cancer cell lines. Please note that these values are illustrative and the optimal concentration for your specific experiments should be determined empirically.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Reported IC50 (nM) |
| HeLa | Cervical Cancer | MTT | 72 | 1.5 - 5 |
| MCF-7 | Breast Cancer | MTT | 72 | 0.5 - 2 |
| A549 | Lung Cancer | WST-1 | 48 | 5 - 15 |
| HT-29 | Colon Cancer | MTT | 72 | 2 - 8 |
| K562 | Leukemia | MTT | 48 | 0.8 - 3 |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for performing a standard MTT cytotoxicity assay to determine the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity assays with this compound.
Q1: My IC50 values are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values can arise from several sources of variability. It is important to maintain consistency in your experimental parameters.
Caption: Troubleshooting logic for inconsistent IC50 values.
Q2: I am observing low or no cytotoxicity even at high concentrations of this compound. What should I check?
A2: A lack of cytotoxic effect could be due to several factors, ranging from reagent issues to cell-specific resistance.
Technical Support Center: Overcoming Symplostatin 1 Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments with Symplostatin 1, a potent antimitotic agent. This compound, an analogue of dolastatin 10, is a tubulin polymerization inhibitor that induces G2/M cell cycle arrest and apoptosis.[1] Resistance to this class of compounds can arise, and this guide offers strategies to identify and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][2] Its mechanism is similar to that of dolastatin 10.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the likely causes of resistance?
Resistance to tubulin-targeting agents like this compound is often multifactorial. The two most common mechanisms are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), can actively pump this compound out of the cancer cell, reducing its intracellular concentration to sub-lethal levels. Resistance to dolastatin 10, a close analogue, has been directly linked to P-gp expression.[3]
-
Alterations in the Drug Target (Tubulin):
-
Mutations: Point mutations in the genes encoding for α- or β-tubulin can alter the drug's binding site, thereby reducing its inhibitory effect.
-
Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can also confer resistance. Overexpression of certain isotypes, like βIII-tubulin, is frequently associated with resistance to microtubule-targeting agents.
-
Q3: How can I determine if P-glycoprotein (P-gp) is responsible for the observed resistance to this compound in my cell line?
You can investigate the role of P-gp through several experimental approaches:
-
Western Blotting: Compare the protein levels of P-gp in your resistant cell line to the parental (sensitive) cell line. A significant increase in P-gp expression in the resistant line is a strong indicator.
-
Flow Cytometry-based Efflux Assays: Use a fluorescent P-gp substrate like Rhodamine 123. Resistant cells with high P-gp activity will show lower intracellular fluorescence due to rapid efflux of the dye.
-
Co-administration with a P-gp Inhibitor: Treat the resistant cells with this compound in combination with a P-gp inhibitor, such as verapamil (B1683045). A significant restoration of sensitivity to this compound in the presence of the inhibitor strongly suggests P-gp-mediated resistance.[3][4]
Q4: Are there any strategies to overcome this compound resistance?
Yes, several strategies can be employed:
-
Combination Therapy with P-gp Inhibitors: As mentioned above, co-administering a P-gp inhibitor like verapamil can restore the intracellular concentration and efficacy of this compound.[3][5]
-
Combination with Other Chemotherapeutic Agents: Combining this compound with drugs that have different mechanisms of action can create a synergistic effect and potentially bypass the resistance mechanism. For instance, combination with histone deacetylase (HDAC) inhibitors has shown promise for related compounds.
-
Development of Analogues: Research into novel analogues of dolastatin 10 is ongoing, with the aim of developing compounds that are less susceptible to resistance mechanisms.
Troubleshooting Guides
Problem 1: Decreased Cytotoxicity of this compound in Long-Term Cultures
Observation: The IC50 value of this compound has significantly increased in your cancer cell line after several passages in the presence of the drug.
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Quantitative Data Summary: P-gp Mediated Resistance to Dolastatin 10
The following table provides a representative example of how P-gp overexpression can affect the cytotoxicity of dolastatin 10 and how this can be reversed by a P-gp inhibitor. Since this compound is a dolastatin 10 analogue, similar trends are expected.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Human Leukemia (CEM/O) | Dolastatin 10 | ~1.5 | 1 (Baseline) |
| P-gp Overexpressing (CEM/VCR 1000) | Dolastatin 10 | ~150 | ~100 |
| P-gp Overexpressing (CEM/VCR 1000) | Dolastatin 10 + Verapamil (10 µM) | ~7.9 | ~5.3 |
Data are illustrative and compiled from findings on anthracycline resistance reversal by verapamil, with fold-resistance values typical for P-gp substrates.[6] Studies have confirmed that dolastatin 10 resistance in P-gp expressing cells is reversed by verapamil.[3]
Problem 2: this compound Fails to Induce G2/M Arrest and Apoptosis
Observation: Flow cytometry analysis shows no significant increase in the G2/M population, and apoptosis assays (e.g., caspase-3 activation) are negative after this compound treatment in a previously sensitive cell line.
Caption: Troubleshooting workflow for lack of cellular response to this compound.
Quantitative Data Summary: Cellular Effects of Tubulin Polymerization Inhibitors
| Parameter | Expected Result in Sensitive Cells | Potential Result in Resistant Cells |
| Tubulin Polymerization | Inhibition (e.g., IC50 ~1.2-2.2 µM for dolastatin 10)[1][7] | Reduced or no inhibition |
| G2/M Cell Population | Significant increase (e.g., >50% of cells)[8] | Minimal or no increase in G2/M population |
| Caspase-3 Activity | Fold increase (e.g., 2 to 30-fold)[9][10] | No significant increase in caspase-3 activity |
| Bcl-2 Phosphorylation | Increased phosphorylation | No change in phosphorylation status |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and P-gp inhibitor, if applicable) for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the polymerization of purified tubulin into microtubules in vitro.
-
Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer containing GTP and a fluorescent reporter (e.g., DAPI).
-
Assay Setup: In a 96-well black plate, add different concentrations of this compound.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the IC50 for polymerization inhibition.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells.
-
Cell Culture: Grow cells on glass coverslips to 50-70% confluency.
-
Drug Treatment: Treat cells with this compound for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei) and visualize using a fluorescence microscope.
Cell Cycle Analysis (Propidium Iodide Staining)
This technique quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse the treated and control cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Western Blot for Bcl-2 Phosphorylation
This method detects the phosphorylation status of the anti-apoptotic protein Bcl-2.
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Bcl-2 (e.g., at Thr56 or Ser70). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Bcl-2 and a loading control like β-actin.
References
- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of P-glycoprotein in dolastatin 10 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of adriamycin resistance by verapamil in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Symplostatin 1 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Symplostatin 1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound solid powder should be stored at -20°C in a dry and dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is crucial to prevent exposure to moisture, as this can significantly decrease the long-term stability of the solid peptide.[2]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is limited and depends on several factors, including the solvent, pH, and storage temperature. Peptide solutions, especially those containing amino acids like C, M, N, Q, and W, have limited shelf life.[2][3] To prolong stability, it is recommended to use sterile buffers at a pH of approximately 5-6 and to store aliquots at -20°C or colder.[2] Repeated freeze-thaw cycles should be avoided as they are detrimental to peptides.[2][3]
Q3: What are the primary factors that can cause this compound degradation during long-term storage?
A3: The main factors affecting the stability of peptides like this compound include:
-
Temperature: Elevated temperatures accelerate degradation.[4][5]
-
pH: Non-optimal pH can lead to hydrolysis and other chemical modifications.[4][6]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, especially when exposed to air.[3][4]
-
Light: Exposure to light can cause photodegradation.[4]
-
Moisture: For solid this compound, moisture can facilitate hydrolysis.[2]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, peptides with similar structures can undergo degradation through several mechanisms:
-
Hydrolysis: Cleavage of peptide bonds or ester bonds, often catalyzed by acidic or basic conditions.[6]
-
Oxidation: Modification of susceptible amino acid residues.
-
Deamidation: Loss of an amide group from asparagine or glutamine residues.
-
Isomerization: Conversion of amino acids to their isomers.
Q5: How can I detect and quantify this compound and its degradation products?
A5: The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS).[7][8] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound and monitoring the formation of impurities over time.
Troubleshooting Guides
Issue 1: Loss of Potency or Activity in a Stored Sample of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify the storage temperature. For long-term storage, ensure the temperature is consistently at or below -20°C.[1] Avoid using frost-free freezers due to temperature fluctuations during defrost cycles.[2] |
| Moisture Contamination (Solid Form) | Always allow the vial to warm to room temperature before opening to prevent condensation.[2][3] After use, reseal the vial tightly, preferably under an inert gas like nitrogen or argon.[2][3] |
| Repeated Freeze-Thaw Cycles (Solution) | Prepare single-use aliquots of this compound solutions to avoid multiple freeze-thaw cycles.[2][3] |
| Incorrect pH of Solution | Measure the pH of the stock solution. For optimal stability, the pH should be around 5-6.[2] Use sterile buffers to prepare solutions. |
| Oxidation | If the peptide sequence contains amino acids prone to oxidation, purge the vial with an inert gas (nitrogen or argon) before sealing and storing.[3] |
| Light Exposure | Store this compound, both in solid form and in solution, protected from light.[2][3] Use amber vials or wrap containers in foil. |
Troubleshooting Workflow for Loss of Potency
Caption: Troubleshooting logic for addressing loss of this compound potency.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, then dilute with water or buffer) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid powder at 80°C for 24, 48, and 72 hours. Also, incubate a solution at 60°C.
-
Photolytic Degradation: Expose the solid powder and a solution to UV light (e.g., 254 nm) and visible light for 24, 48, and 72 hours. A control sample should be wrapped in foil.
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a non-degraded control, using a validated RP-HPLC method with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound.
-
Use the mass spectrometry data to propose structures for the major degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Protocol 2: Long-Term Stability Testing of this compound
This protocol outlines a systematic approach to evaluate the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare multiple, identical samples of solid this compound in appropriate vials.
-
Prepare multiple, identical aliquots of a this compound solution (e.g., in a buffered solution at pH 5.5) in appropriate vials.
-
-
Storage Conditions:
-
Store the samples under the following conditions:
-
Recommended Long-Term: -20°C ± 5°C
-
Accelerated: 5°C ± 3°C and 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)
-
-
-
Time Points:
-
Pull samples for analysis at predetermined time points. For example:
-
-20°C: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
5°C: 0, 1, 2, 3, and 6 months.
-
25°C / 60% RH: 0, 1, 2, 3, and 6 months.
-
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation (for solutions), etc.
-
Purity and Degradation Products: Use a validated stability-indicating HPLC method.
-
Potency: If a bioassay is available, test the biological activity.
-
-
-
Data Analysis:
-
Quantify the amount of intact this compound remaining at each time point.
-
Identify and quantify any degradation products that appear.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate and estimate the shelf-life.
-
Quantitative Data Summary (Hypothetical Example)
The following table illustrates how quantitative data from a long-term stability study could be presented.
| Storage Condition | Time Point (Months) | This compound Remaining (%) | Total Degradation Products (%) | Appearance |
| -20°C | 0 | 100.0 | 0.0 | White Powder |
| 6 | 99.8 | 0.2 | No Change | |
| 12 | 99.5 | 0.5 | No Change | |
| 24 | 99.1 | 0.9 | No Change | |
| 5°C | 0 | 100.0 | 0.0 | White Powder |
| 3 | 98.2 | 1.8 | No Change | |
| 6 | 96.5 | 3.5 | No Change | |
| 25°C / 60% RH | 0 | 100.0 | 0.0 | White Powder |
| 3 | 91.3 | 8.7 | Slight Yellowing | |
| 6 | 84.2 | 15.8 | Yellowish |
Disclaimer: The quantitative data presented is hypothetical and for illustrative purposes only. Actual stability data for this compound may vary. Researchers should generate their own data based on their specific formulation and storage conditions.
References
Technical Support Center: Solid-Phase Synthesis of Symplostatin 1
Welcome to the technical support center for the solid-phase synthesis of Symplostatin 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solid-phase synthesis of this compound in a question-and-answer format.
Question 1: I am observing low coupling efficiency, especially for the hindered amino acids in the this compound sequence (e.g., N,N-dimethylisoleucine, Valine). What can I do to improve the yield?
Answer:
Low coupling efficiency with sterically hindered amino acids is a common challenge. Several strategies can be employed to drive these reactions to completion:
-
Choice of Coupling Reagent: For hindered amino acids, more potent coupling reagents are often necessary. While standard reagents like HBTU and TBTU are effective for many couplings, HATU and COMU have demonstrated superior performance in difficult cases, often resulting in higher yields and shorter reaction times.
-
Double Coupling: Repeating the coupling step for the hindered residue can significantly increase the incorporation of the amino acid. After the initial coupling and washing, a fresh solution of the activated amino acid is added to the resin.
-
Microwave-Assisted Synthesis: Microwave energy can accelerate the coupling of bulky amino acids by driving the reaction to completion more efficiently than conventional methods.[1]
-
Optimizing Reaction Conditions: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction kinetics. Additionally, extending the coupling time can also improve the yield.
Question 2: My peptide is showing significant aggregation on the resin, leading to poor yields and difficult purification. How can I mitigate this?
Answer:
Peptide aggregation, particularly with hydrophobic sequences like that of this compound, is a major obstacle in solid-phase synthesis. Here are some approaches to minimize aggregation:
-
Resin Selection: The choice of resin can influence on-resin aggregation. Polystyrene-based resins are common, but for "difficult sequences," polyethylene (B3416737) glycol (PEG) derivatized resins can improve solvation of the growing peptide chain.
-
Solvent Choice: While DMF is a standard solvent, using more polar solvents or solvent mixtures can sometimes disrupt aggregation.
-
Chaotropic Salts: The addition of chaotropic salts can help to break up secondary structures that lead to aggregation.
-
Depsipeptide Method: The ester bond in the depsipeptide backbone of this compound naturally disrupts the regular pattern of amide bonds, which can help to reduce aggregation.
Question 3: I am experiencing low yields during the macrolactamization (cyclization) step. What are the critical factors to consider for improving the cyclization efficiency?
Answer:
The macrocyclization is a critical and often low-yielding step. Success depends on several factors:
-
Cyclization Strategy: Both on-resin and solution-phase cyclization can be employed.
-
On-Resin Cyclization: This method can be advantageous as it utilizes a "pseudo-dilution" effect, favoring intramolecular cyclization over intermolecular oligomerization.[2][3] However, the efficiency can be dependent on the resin and linker.
-
Solution-Phase Cyclization: This is a more traditional approach where the linear peptide is cleaved from the resin and then cyclized in a dilute solution. High dilution is crucial to minimize oligomerization.
-
-
Coupling Reagent for Cyclization: The choice of coupling reagent for the cyclization is critical. Reagents known for high efficiency and low racemization, such as HATU or PyBOP, are often preferred.
-
Point of Cyclization: The amino acid residues involved in the ring closure can impact the efficiency. Pre-organizing the linear peptide into a conformation that favors cyclization is beneficial. The use of pseudoproline dipeptides in the linear sequence can induce a "kink" that may facilitate cyclization.
Question 4: I am observing side reactions, such as diketopiperazine formation or racemization. How can I minimize these?
Answer:
Side reactions can significantly reduce the yield of the desired product. Here's how to address common side reactions:
-
Diketopiperazine (DKP) Formation: This is particularly problematic during the Fmoc deprotection of the second amino acid in a depsipeptide sequence. Using a Bsmoc protecting group instead of Fmoc at this position can prevent DKP formation as it is removed under milder basic conditions.
-
Racemization: Racemization can occur during amino acid activation and coupling. Using coupling reagents with additives like HOAt or HOBt can suppress racemization. For the cyclization step, careful selection of the coupling reagent and reaction conditions is crucial to maintain stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended resin for the solid-phase synthesis of this compound?
A1: For complex peptides prone to aggregation, resins like ChemMatrix® or TentaGel® are often recommended as they can improve solvation of the peptide chain. For solution-phase cyclization strategies, a highly acid-labile resin such as 2-chlorotrityl chloride resin is a good choice as it allows for the cleavage of the protected linear peptide.
Q2: Which coupling reagents are best suited for the synthesis of this compound?
A2: For the linear assembly, a combination of standard and high-efficiency coupling reagents is advisable. For non-hindered amino acids, HBTU or TBTU in the presence of HOBt and a base like DIPEA are cost-effective options. For the sterically hindered residues, HATU or COMU are recommended to ensure high coupling efficiency.[4]
Q3: Should I perform the cyclization on-resin or in solution?
A3: Both methods have their advantages and disadvantages. On-resin cyclization can be more efficient due to the pseudo-dilution effect, which minimizes intermolecular side reactions.[2][3] However, the success of on-resin cyclization can be sequence-dependent and may require optimization of the linker and reaction conditions. Solution-phase cyclization is a more traditional and often reliable method, but it requires high dilution to avoid oligomerization, which can be cumbersome for large-scale synthesis.
Q4: How can I monitor the progress of the coupling reactions?
A4: The Kaiser test (ninhydrin test) is a common colorimetric method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction. A negative Kaiser test (the beads remain colorless or yellowish) suggests that the coupling is complete.
Q5: What are the recommended cleavage conditions for releasing the peptide from the resin?
A5: The cleavage cocktail depends on the resin and the protecting groups used. For a 2-chlorotrityl chloride resin, a mild acid solution such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) can be used to cleave the protected peptide. For final deprotection after cyclization, a stronger TFA cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water is typically used to remove all side-chain protecting groups.
Quantitative Data
The following tables summarize quantitative data from studies on the synthesis of complex depsipeptides and hindered peptides to provide a comparative overview of the impact of different reagents and conditions on yield.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
Note: Yields are representative and can vary based on the specific peptide sequence and reaction conditions.[4]
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization Yields for a Model Cyclic Peptide
| Cyclization Method | Linear Peptide Purity (%) | Cyclic Product in Crude (%) | Overall Yield of Purified Cyclic Peptide (%) |
| On-Resin (Glu linker) | 64 | 22-28 | Lower due to side products |
| On-Resin (Asp linker) | 78 | Lower than Glu linker | Lower than Glu linker |
| Solution-Phase | High (after purification) | Variable (dependent on dilution) | Generally lower due to additional steps |
Data synthesized from a study on head-to-tail on-resin cyclization.[5]
Experimental Protocols
The following are generalized experimental protocols for the key stages of this compound solid-phase synthesis. These should be optimized for your specific laboratory conditions and peptide sequence.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (Linear Assembly)
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes (repeat once) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the reaction to proceed for 30-60 minutes (or longer for hindered amino acids).
-
Wash the resin with DMF.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 3-5 for each amino acid in the linear sequence.
Protocol 2: Cleavage of the Linear Peptide from 2-Chlorotrityl Chloride Resin
-
Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Treat the resin with a solution of TFA/TIS/DCM (e.g., 1:1:98) for 30 minutes. Repeat this step.
-
Peptide Precipitation: Collect the filtrate and add it to cold diethyl ether to precipitate the protected linear peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Protocol 3: Solution-Phase Macrolactamization
-
Dissolution: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (typically 0.1-1 mM).
-
Cyclization: Add the cyclization reagent (e.g., HATU or PyBOP) and a base (e.g., DIPEA) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by LC-MS.
-
Work-up: Quench the reaction, remove the solvent under reduced pressure, and proceed with the deprotection of side-chain protecting groups.
Protocol 4: Final Deprotection
-
Deprotection Cocktail: Treat the cyclic peptide with a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5) for 2-4 hours.
-
Precipitation and Isolation: Precipitate the deprotected peptide in cold diethyl ether and isolate it by centrifugation.
-
Purification: Purify the crude cyclic peptide by preparative HPLC.
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of this compound.
Cyclization Strategies for this compound
Caption: Comparison of on-resin and solution-phase cyclization strategies.
References
How to minimize Symplostatin 1 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Symplostatin 1 toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antimitotic agent and a synthetic analog of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[1][2] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division.[3][4] This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[5]
Q2: What are the known toxicities of this compound and its analogs in animal studies?
While direct and extensive public data on this compound's in vivo toxicity is limited, studies on its close analog, dolastatin 10, provide significant insights. The primary dose-limiting toxicity (DLT) observed in mice, rats, and dogs is myelosuppression , specifically neutropenia (a decrease in neutrophils, a type of white blood cell).[2] Other observed toxicities include:
-
Hematological: Anemia and thrombocytopenia (reduced platelets).[2]
-
Immunological: Lymphoid depletion and thymic atrophy.[2]
-
Gastrointestinal: Minimal cellular necrosis in the ileum (in rats).[2]
-
General: Weight loss or decreased weight gain.[2]
One study noted that this compound was poorly tolerated in mice, with slow recovery from toxicity.[5]
Q3: What is the Maximum Tolerated Dose (MTD) for this compound analogs?
The MTD for dolastatin 10, administered as a single intravenous bolus, has been determined in several animal models. These values can serve as a reference point for initial dose-finding studies with this compound.
| Animal Model | MTD (µg/m²) | MTD (µg/kg) | Reference |
| Mice (CD2F1) | ~1350 | ~450 | [2] |
| Rats (Fischer-344) | 450 | 75 | [2] |
| Dogs (Beagle) | ≤400 | ≤20 | [2] |
Troubleshooting Guides: Minimizing Toxicity
This section provides strategies to mitigate the observed toxicities of this compound in animal studies.
Issue 1: Severe Myelosuppression (Neutropenia)
Cause: this compound, as a potent antimitotic agent, affects rapidly dividing cells, including hematopoietic stem cells in the bone marrow, leading to a reduction in blood cell production.
Solutions:
-
Dose Optimization and Fractionation:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose with an acceptable toxicity profile.
-
-
Use of Cytoprotective Agents:
-
Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF (e.g., filgrastim, pegfilgrastim) is a standard treatment for chemotherapy-induced neutropenia.[8][9][10] It stimulates the bone marrow to produce more neutrophils, thereby reducing the duration and severity of neutropenia.[11] Clinical studies with dolastatin 10 have suggested that its use with cytokine support is warranted.[1]
-
Plinabulin: This is a novel microtubule-binding agent that has been shown to reduce chemotherapy-induced neutropenia with a different mechanism than G-CSF.[12][13][14] It can be administered on the same day as the chemotherapeutic agent.[7]
-
Experimental Protocol: G-CSF Administration for Mitigating Neutropenia
-
Objective: To reduce the severity and duration of this compound-induced neutropenia.
-
Materials:
-
This compound
-
Recombinant G-CSF (species-specific)
-
Sterile saline for injection
-
Blood collection supplies (e.g., EDTA tubes)
-
Hematology analyzer
-
-
Methodology:
-
Administer this compound at the desired dose and schedule to experimental animals.
-
Begin G-CSF administration 24 hours after this compound injection. A typical dose for mice is 50-250 µg/kg/day, administered subcutaneously.
-
Continue daily G-CSF administration until neutrophil counts have recovered to baseline levels.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at regular intervals (e.g., baseline, day 3, 5, 7, 10, and 14 post-Symplostatin 1) for complete blood count (CBC) analysis.
-
Monitor animals for clinical signs of toxicity and body weight changes.
-
Compare neutrophil counts, overall survival, and tumor growth inhibition between groups receiving this compound alone and this compound with G-CSF.
-
Issue 2: Off-Target Toxicity and Narrow Therapeutic Window
Cause: The high potency of this compound can lead to toxicity in healthy tissues, resulting in a narrow therapeutic window (the dose range that is effective without being unacceptably toxic).
Solutions:
-
Advanced Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can alter its pharmacokinetic profile. This can potentially reduce the peak plasma concentration (Cmax), which is often associated with acute toxicity, while maintaining the overall drug exposure (AUC).[4][15][16] Liposomal formulations can also take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.
-
Nanoparticle-Based Delivery: Similar to liposomes, biodegradable nanoparticles can be used to encapsulate this compound, modifying its release profile and biodistribution.[17] Studies with auristatin-based nanoparticles have shown reduced off-target toxicity.[5][18]
-
Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs): This is a targeted therapy approach where this compound (or a derivative like auristatin) is chemically linked to a monoclonal antibody or a peptide that specifically binds to a receptor overexpressed on cancer cells.[3][19][20] This ensures that the highly potent drug is delivered directly to the tumor site, minimizing exposure to healthy tissues.[21][22]
-
Experimental Workflow: Developing a Liposomal Formulation of this compound
Caption: Workflow for developing and evaluating a liposomal formulation of this compound.
Signaling Pathways and Mechanisms
This compound Mechanism of Action and Apoptosis Induction
This compound exerts its cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Logical Flow for Troubleshooting this compound Toxicity
This diagram outlines a logical approach to addressing toxicity issues encountered during in vivo studies with this compound.
Caption: A logical workflow for troubleshooting and mitigating this compound toxicity.
References
- 1. Novel marine-derived anticancer agents: a phase I clinical, pharmacological, and pharmacodynamic study of dolastatin 10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Cytotoxic Effect of an Auristatin Nanoconjugate Towards CXCR4+ Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ajmc.com [ajmc.com]
- 8. New G-CSF agonists for neutropenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresgroup.us [cancerresgroup.us]
- 11. Effect of granulocyte colony stimulating factor on neutropenia induced by cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plinabulin ameliorates neutropenia induced by multiple chemotherapies through a mechanism distinct from G-CSF therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icer.org [icer.org]
- 14. targetedonc.com [targetedonc.com]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Tumor-Specific Monomethyl Auristatin E (MMAE) Prodrug Nanoparticles for Safe and Effective Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. applications.emro.who.int [applications.emro.who.int]
Interpreting Off-Target Effects of Symplostatin 1: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Symplostatin 1. The focus is on understanding and interpreting potential off-target effects that may arise during experiments.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Morphology Not Consistent with Mitotic Arrest
Symptoms:
-
Rapid onset of cytotoxicity at concentrations lower than expected to induce mitotic arrest.
-
Cell morphology changes (e.g., blebbing, vacuolization) that are not typical of G2/M phase arrest.
-
Significant cell death in non-dividing or slowly dividing control cells.
Possible Cause: This could indicate an off-target effect unrelated to tubulin polymerization inhibition. This compound might be interacting with other cellular proteins, leading to alternative cell death pathways or cellular stress responses.
Troubleshooting Steps:
-
Dose-Response Analysis in Multiple Cell Lines:
-
Perform a detailed dose-response curve in both rapidly dividing and slowly dividing or non-dividing cell lines. A significant cytotoxic effect in non-dividing cells at similar concentrations to dividing cells suggests off-target effects.
-
-
Cell Cycle Analysis at Early Time Points:
-
Analyze the cell cycle distribution at early time points (e.g., 2, 4, 6 hours) after treatment. If significant apoptosis or necrosis is observed before a clear G2/M arrest, it may point towards an off-target mechanism.
-
-
Apoptosis Pathway Profiling:
-
Investigate the activation of different caspase pathways. While the on-target effect (mitotic arrest) can lead to apoptosis via caspase-3 activation, off-target effects might trigger other pathways.[1][2][3][4][5] Use a panel of apoptosis assays to check for markers of both intrinsic and extrinsic pathways.
-
-
Mitochondrial Health Assessment:
-
Assess mitochondrial membrane potential. A rapid collapse in mitochondrial membrane potential could indicate a direct off-target effect on mitochondria, independent of mitotic arrest.
-
Problem 2: Inconsistent Results in In Vitro Tubulin Polymerization Assays
Symptoms:
-
High variability between replicate experiments.
-
Incomplete inhibition of tubulin polymerization even at high concentrations of this compound.
-
Precipitation of the compound in the assay buffer.
Possible Cause: These issues can arise from the experimental setup, reagent quality, or the physicochemical properties of this compound.
Troubleshooting Steps:
-
Verify Compound Solubility:
-
Ensure this compound is fully dissolved in the assay buffer. Test different concentrations for precipitation. If solubility is an issue, consider using a different solvent, but be mindful of its potential effects on the assay.
-
-
Quality Control of Tubulin:
-
Use high-quality, polymerization-competent tubulin. Perform a positive control with a known tubulin inhibitor (e.g., nocodazole) and a negative control (vehicle only) in every experiment to ensure the assay is working correctly.
-
-
Optimize Assay Conditions:
-
Ensure the temperature is maintained at 37°C, as tubulin polymerization is temperature-sensitive.
-
Check the concentration and purity of GTP, as it is essential for polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an antimitotic agent that functions by inhibiting tubulin polymerization.[6] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, formation of abnormal mitotic spindles, and subsequent induction of apoptosis.[6] It is an analog of dolastatin 10.[6][7][8]
Q2: Why is it important to consider off-target effects for this compound?
A2: While highly potent against its intended target, in vivo studies have shown that this compound can be poorly tolerated, suggesting potential toxicity due to off-target effects.[6] Understanding these off-target interactions is crucial for interpreting experimental results accurately, predicting potential side effects in therapeutic applications, and potentially repurposing the drug.
Q3: What are some general methods to identify potential off-target proteins of this compound?
A3: There are several unbiased, proteome-wide approaches to identify off-target interactions:
-
Chemoproteomics: This involves using a modified version of this compound (a chemical probe) to "fish" for interacting proteins in a cell lysate. These proteins can then be identified by mass spectrometry.[6][7][9][10][11][12]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the structure of this compound and its similarity to ligands of known proteins.[13][14][15]
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound to a library of phenotypes induced by compounds with known targets can provide clues about potential off-target pathways.
Q4: How can I experimentally distinguish between on-target and off-target effects in my cell-based assays?
A4: A "rescue" experiment is a common strategy. If you can counteract the observed effect by overexpressing the target (tubulin) or by introducing a resistant mutant of the target, the effect is likely on-target. If the phenotype persists, it is more likely to be an off-target effect. Additionally, comparing the effects of this compound with other tubulin inhibitors that have different chemical scaffolds can help differentiate general effects of mitotic arrest from compound-specific off-target effects.
Q5: Are there known off-target effects for structurally related compounds like dolastatins and auristatins?
A5: While specific off-target proteins are not extensively documented in the public domain, the toxicity profile of dolastatin 10 and auristatins in preclinical and clinical studies points to effects on rapidly dividing normal cells, such as bone marrow suppression.[16][17][18] This is largely considered an extension of their potent on-target antimitotic activity. However, the possibility of distinct off-target interactions contributing to the overall toxicity cannot be ruled out.
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| IC50 (Cell Proliferation) | Low nanomolar range | Various cancer cell types | [6] |
| Effect on Tubulin Polymerization | Potent inhibitor | Purified tubulin | [6] |
| Cell Cycle Arrest | G2/M phase | - | [6] |
Table 2: In Vivo Observations for this compound
| Species | Activity | Toxicity | Reference |
| Murine | Active against colon 38 and mammary 16/C | Poorly tolerated, slow recovery from toxicity | [6] |
Experimental Protocols
Key On-Target Validation Experiment: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Temperature-controlled spectrophotometer or fluorescence plate reader
-
96-well plates (clear for absorbance, black for fluorescence)
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 1-3 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of GTP.
-
-
Assay Setup (on ice):
-
Prepare a reaction mixture containing tubulin, General Tubulin Buffer, and glycerol.
-
Add serial dilutions of this compound or vehicle control to the wells of a pre-warmed 96-well plate.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to the reaction mixture and immediately transferring it to the wells containing the compound.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence over time (e.g., every 60 seconds for 60 minutes).
-
Data Analysis:
-
Plot absorbance/fluorescence versus time.
-
The rate of polymerization is the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Key Cellular Assay: Cell Proliferation (MTT/XTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Complete cell culture medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
-
Assay Development:
-
Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An integrated workflow for proteome-wide off-target identification and polypharmacology drug design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
Symplostatin 1 Tubulin Assay Technical Support Center
Welcome to the technical support center for the Symplostatin 1 tubulin assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the in vitro tubulin polymerization assay when using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter with your assay.
Problem 1: No tubulin polymerization observed in my positive control.
If your control wells, which should show a standard polymerization curve, exhibit no increase in signal, it indicates a fundamental issue with the assay components or setup.
-
Question: Why am I not seeing any polymerization in my control wells? Answer: This is a critical issue that usually points to a problem with one of the core reagents or the experimental conditions. Here’s a systematic approach to troubleshoot:
-
Inactive Tubulin: Tubulin is a sensitive protein. Improper storage or multiple freeze-thaw cycles can lead to its degradation. Always use a fresh aliquot of tubulin stored at -80°C.[1]
-
Degraded GTP: Guanosine-5'-triphosphate (GTP) is essential for tubulin polymerization.[1][2] Ensure your GTP stock solution is fresh and has been stored correctly in aliquots at -20°C or -80°C to prevent degradation.[1]
-
Incorrect Buffer Composition: The polymerization buffer is critical for tubulin assembly. Verify the pH (typically 6.9) and the concentrations of all components, such as PIPES, MgCl2, and EGTA.[3]
-
Suboptimal Temperature: Tubulin polymerization is highly dependent on temperature. The plate reader must be pre-warmed to and maintained at 37°C for optimal results.[1][3]
-
Problem 2: High background signal at the start of the assay (Time 0).
A high initial reading can obscure the polymerization signal and make data interpretation difficult.
-
Question: My absorbance/fluorescence is high at time zero, even before polymerization should have started. What's causing this? Answer: A high background signal can be due to a few factors:
-
This compound Precipitation: this compound, especially at high concentrations, might not be fully soluble in the assay buffer, leading to light scattering.[4] To check for this, run a control with only the buffer and this compound (no tubulin). If the signal is high, you may need to lower the compound's concentration or test a different solvent, ensuring the final solvent concentration is low (e.g., <1% DMSO).[4]
-
Tubulin Aggregates: If the tubulin solution contains pre-formed aggregates, they will scatter light and increase the initial signal. These aggregates can also act as seeds, shortening or eliminating the lag phase of polymerization.[5] To remove aggregates, ultracentrifuge the tubulin solution shortly before use.[5][6]
-
Condensation: When a cold plate is transferred to a warm plate reader, condensation can form on the bottom of the wells, interfering with optical readings.[7] To avoid this, you can briefly place the plate in the reader to warm up, then remove it to wipe the bottom before starting the kinetic read.[7]
-
Problem 3: No dose-dependent inhibition with this compound.
You expect to see a decrease in tubulin polymerization with increasing concentrations of this compound, but your results don't show this trend.
-
Question: I'm not observing a clear dose-response curve with this compound. What should I do? Answer: This issue often relates to the concentration range of your compound or its activity.
-
Inappropriate Concentration Range: The concentrations of this compound you've chosen may be too narrow or not in the effective range for inhibiting tubulin polymerization. Test a broader range of concentrations.
-
Confirm Compound Activity: While this compound is a known tubulin inhibitor, ensure the integrity of your specific compound stock.[8] If possible, compare its activity to a known tubulin inhibitor as a positive control for inhibition.
-
Problem 4: Inconsistent results between replicate wells.
High variability between wells with the same condition makes the data unreliable.
-
Question: My replicate wells are showing very different polymerization curves. How can I improve consistency? Answer: Variability between replicates usually points to inconsistencies in the assay setup.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Use a multichannel pipette for adding the tubulin solution to all wells simultaneously to ensure polymerization starts at the same time.[1] Avoid introducing air bubbles.[7]
-
Temperature Gradients: Uneven temperature across the 96-well plate can cause different polymerization rates. Ensure the plate is uniformly heated in the reader.[1] Pre-warming the plate in the reader for a few minutes before adding the tubulin can help.[1]
-
Experimental Protocols
Here are detailed protocols for turbidity-based and fluorescence-based tubulin polymerization assays.
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This method measures the increase in light scattering as tubulin polymerizes into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[2][9]
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution
-
96-well clear bottom plates
-
Microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[4] Keep on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer to 10x the final desired concentration. Also, prepare a vehicle control (e.g., DMSO in buffer).
-
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.[4]
-
Plot the change in absorbance versus time for each concentration of this compound and the controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).[4]
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.[4]
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This is a more sensitive method that uses a fluorescent reporter that binds to microtubules as they form.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Fluorescence Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[2]
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
This compound stock solution
-
96-well black, opaque plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 2 mg/mL, reconstitute tubulin in Fluorescence Buffer containing 1 mM GTP and a fluorescent reporter like 10 µM DAPI.[2]
-
Prepare 10x serial dilutions of this compound and a vehicle control in Fluorescence Buffer.
-
-
Assay Setup:
-
The setup is identical to the turbidity-based assay, but a black, opaque 96-well plate is used to minimize background fluorescence.[4]
-
-
Data Acquisition:
-
Data Analysis:
-
Data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.[4]
-
Data Presentation
Summarize your quantitative results in tables for clear comparison.
Table 1: Troubleshooting Checklist for Common Assay Failures
| Issue | Possible Cause | Recommended Action |
| No Polymerization in Control | Inactive Tubulin | Use a fresh aliquot; avoid freeze-thaw cycles.[1] |
| Degraded GTP | Prepare a fresh GTP solution.[1] | |
| Incorrect Temperature | Ensure plate reader is at 37°C.[1][3] | |
| High Background at Time 0 | Compound Precipitation | Check solubility; run compound-only control.[4] |
| Tubulin Aggregates | Ultracentrifuge tubulin before use.[5] | |
| Condensation | Pre-warm plate and wipe bottom if necessary.[7] | |
| Inconsistent Replicates | Pipetting Inaccuracy | Use a multichannel pipette; avoid bubbles.[1][7] |
| Temperature Gradient | Ensure uniform plate heating.[1] |
Table 2: Typical Assay Parameters
| Parameter | Turbidity Assay | Fluorescence Assay |
| Tubulin Concentration | 2-5 mg/mL[3] | 1-2 mg/mL[3] |
| Wavelength | 340-350 nm[3] | Ex: ~360 nm, Em: ~450 nm (DAPI)[4] |
| Plate Type | Clear bottom | Black, opaque |
| Typical Controls | Vehicle (e.g., DMSO), Positive Polymerization Control (no inhibitor) | Vehicle (e.g., DMSO), Positive Polymerization Control (no inhibitor) |
Visual Guides
Microtubule Dynamics and Inhibition Workflow
The following diagram illustrates the dynamic instability of microtubules and the points at which inhibitors like this compound can interfere.
Caption: Mechanism of microtubule dynamic instability and this compound inhibition.
Troubleshooting Logic for a Failed Assay
This workflow provides a step-by-step guide to diagnosing why your tubulin assay may not be working.
Caption: Troubleshooting workflow for lack of tubulin polymerization in controls.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Polymerization Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The molecular pharmacology of this compound: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubulin Polymerization Assay [bio-protocol.org]
Technical Support Center: Adjusting Symplostatin 1 Experimental Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with Symplostatin 1.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, synthetically accessible analog of the marine natural product dolastatin 10. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, this compound disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces programmed cell death, or apoptosis.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is typically soluble in organic solvents like DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Q3: What are the expected morphological changes in cells treated with this compound?
A3: Due to its role as a microtubule-destabilizing agent, treatment with this compound is expected to cause significant changes in cell morphology. Researchers can anticipate observing a breakdown of the microtubule network, leading to cells rounding up and detaching from the culture surface. At the mitotic level, expect the formation of abnormal mitotic spindles. These morphological changes are a strong indicator that the compound is directly targeting tubulin.
Q4: Which cell lines are sensitive to this compound?
A4: this compound has demonstrated potent inhibitory effects on cell proliferation across a variety of cancer cell types, with IC50 values generally in the low nanomolar range. However, specific sensitivity can vary between different cell lines. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line of interest.
Section 2: Data Presentation
While a comprehensive, publicly available table of this compound IC50 values across a wide range of cancer cell lines is not available, the compound is known for its potent, low nanomolar activity. Researchers should determine the specific IC50 for their cell lines. Below is a template for recording and comparing data.
Table 1: this compound In Vitro Cytotoxicity Data Template
| Cell Line | Cancer Type | Assay Type (e.g., MTT, WST-1) | Incubation Time (hours) | IC50 (nM) | Notes |
| e.g., MCF-7 | Breast | MTT | 72 | Enter Value | |
| e.g., HeLa | Cervical | MTT | 72 | Enter Value | |
| e.g., A549 | Lung | WST-1 | 48 | Enter Value | |
| e.g., PC-3 | Prostate | MTT | 72 | Enter Value |
Section 3: Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of G2/M cell cycle arrest induced by this compound.
Materials:
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Analyze the cell cycle distribution based on DNA content.
Immunofluorescence Staining of Microtubules
This protocol visualizes the disruption of the microtubule network.
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) or ice-cold Methanol (B129727) for fixation
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips. Treat with this compound at the desired concentration (e.g., 2x IC50) for a suitable duration (e.g., 16-24 hours).
-
Fixation: Gently wash with PBS. Fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, wash with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and incubate with Blocking Buffer for 1 hour at room temperature.
-
Antibody Staining: Incubate with the primary anti-tubulin antibody overnight at 4°C. Wash three times with PBS. Incubate with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes. Wash again and mount the coverslips onto microscope slides with antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Section 4: Troubleshooting Guide
Problem 1: High variability in cell viability (MTT/WST-1) assays.
-
Possible Cause: Inconsistent cell seeding, precipitation of this compound, or uneven dissolution of formazan crystals.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension and uniform seeding density across all wells.
-
Check the solubility of this compound in your final dilution. Ensure the DMSO concentration remains low.
-
After adding the solubilization solution, ensure all formazan crystals are fully dissolved by shaking the plate before reading.
-
Problem 2: No significant G2/M arrest observed in cell cycle analysis.
-
Possible Cause: The concentration of this compound may be too low, or the incubation time is too short. The cell line may also be resistant.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to find the optimal conditions.
-
Confirm the activity of your this compound stock.
-
If resistance is suspected, investigate potential mechanisms such as the expression of drug efflux pumps (e.g., P-glycoprotein).
-
Problem 3: Poor quality immunofluorescence staining of microtubules.
-
Possible Cause: Suboptimal fixation, inadequate antibody concentration, or high background fluorescence.
-
Troubleshooting Steps:
-
Try different fixation methods (PFA vs. cold methanol) as one may work better for your cell line.
-
Titrate your primary and secondary antibodies to find the optimal concentrations.
-
Ensure adequate blocking and thorough washing between steps to reduce non-specific binding.
-
Section 5: Visualizations
Why am I seeing variable results with Symplostatin 1?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Symplostatin 1. This compound is a potent antimitotic agent and an analog of dolastatin 10, known to inhibit cell proliferation by targeting tubulin.[1] This guide will help you address potential sources of variability in your experiments and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a tubulin-targeting agent.[1] It inhibits the polymerization of tubulin, a key component of microtubules.[1] This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[1] Its cellular effects are consistent with other antimitotic drugs that target tubulin.[1]
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a dry powder at -20°C.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for up to a month.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q3: In which solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] When preparing stock solutions, ensure the compound is fully dissolved before further dilution into aqueous media for your experiments. It is crucial to be aware of the final concentration of DMSO in your cell culture, as high concentrations can have cytotoxic effects.
Q4: What are the expected IC50 values for this compound?
This compound is a potent inhibitor of cell proliferation, with reported IC50 values in the low nanomolar range across various cancer cell types.[1] However, the exact IC50 value can vary significantly depending on the cell line, assay conditions (e.g., cell seeding density, incubation time), and the specific proliferation assay used.
Troubleshooting Guide for Variable Results
Variability in experimental outcomes with this compound can arise from several factors, ranging from compound handling to the specifics of the experimental setup. This guide provides a structured approach to identifying and mitigating these issues.
Problem 1: Inconsistent IC50 values or high variability between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Storage: Ensure this compound is stored correctly as a dry powder at -20°C and stock solutions are aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles. - Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions for extended periods. |
| Solubility Issues | - Precipitation: Visually inspect your highest concentration wells under a microscope for any signs of compound precipitation. Poor solubility can lead to an inaccurate assessment of the compound's potency. - Solvent Concentration: Keep the final DMSO concentration consistent across all wells, including controls, and as low as possible (typically <0.5%). |
| Inconsistent Cell Seeding | - Cell Suspension: Ensure a homogenous single-cell suspension before and during seeding. - Pipetting Technique: Use calibrated pipettes and consistent technique to minimize well-to-well variability in cell number. - Edge Effects: Avoid using the outer wells of microplates for experimental conditions, as these are prone to evaporation and temperature gradients. Fill them with sterile media or PBS instead. |
| Cell Health and Passage Number | - Cell Viability: Use cells that are in the logarithmic growth phase and have high viability. - Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift. |
Problem 2: No observable effect or weaker than expected activity.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | - Dose-Response: Perform a broad dose-response curve (e.g., from picomolar to micromolar) in your initial experiments to determine the effective concentration range for your specific cell line. |
| Cell Line Resistance | - Multidrug Resistance: Some cell lines may express efflux pumps (e.g., P-glycoprotein) that can actively remove this compound from the cell, leading to reduced efficacy. - Tubulin Isotype Expression: Variations in the expression of different tubulin isotypes or mutations in the tubulin protein can affect the binding and efficacy of microtubule-targeting agents.[3] |
| Assay Duration | - Time-Dependent Effects: The antiproliferative effects of this compound are cell-cycle dependent and may require a sufficient duration to become apparent. Consider extending the incubation time of your assay (e.g., 48, 72, or 96 hours). |
Problem 3: Discrepancies between in vitro and in vivo results.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability | - Metabolism and Clearance: In vivo, this compound is subject to metabolic degradation and clearance, which can reduce its effective concentration at the tumor site. - Toxicity: In vivo studies have shown that this compound can be poorly tolerated, leading to toxicity that may limit the achievable therapeutic dose.[1] |
| Tumor Microenvironment | - Drug Penetration: The complex three-dimensional structure of a solid tumor can limit the penetration of the drug to all cancer cells. |
| Animal Model Variability | - Inter-animal Variation: Biological variability between individual animals can contribute to a wide range of responses.[4] |
Experimental Protocols
Cell Proliferation Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: For MTT, add the solubilization solution and read the absorbance. For XTT, the product is soluble, and absorbance can be read directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells with this compound at a concentration around the IC50 value for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for variable results.
References
- 1. The molecular pharmacology of this compound: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Improving the targeting of tubulin-binding agents: lessons from drug resistance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Symplostatin 1 precipitation during experiments
Welcome to the technical support center for Symplostatin 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation during experiments and to answer frequently asked questions regarding its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antimitotic agent and an analog of dolastatin 10. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your experimental buffer or cell culture medium.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in DMSO to create a stock solution, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store these aliquots at -80°C for up to six months or at -20°C for shorter periods (up to one month).[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during an experiment can lead to inaccurate results. The following guide addresses common causes of precipitation and provides systematic solutions.
Issue: this compound precipitates after dilution into an aqueous buffer or cell culture medium.
This is a common issue when diluting a hydrophobic compound from an organic solvent stock into an aqueous solution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound in the final aqueous solution may exceed its solubility limit. | Determine the optimal working concentration through a dose-response experiment. If a high concentration is necessary, consider a formulation with solubility-enhancing excipients (consult relevant literature for your specific application). |
| Rapid Dilution | Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to immediate precipitation. | Add the DMSO stock solution drop-wise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing. |
| Incorrect Buffer pH | The solubility of peptides can be significantly influenced by the pH of the solution. Peptides are generally least soluble at their isoelectric point (pI). | While the pI of this compound is not readily published, if you are using a custom buffer, ensure its pH is not close to the potential pI of the compound. For most cell culture applications, standard physiological pH (7.2-7.4) is used. |
| High Salt Concentration | High salt concentrations in the buffer can decrease the solubility of hydrophobic peptides through a "salting-out" effect. | If using a custom buffer, try reducing the salt concentration. This is generally not a concern with standard cell culture media. |
| Low Temperature | The solubility of many compounds, including peptides, decreases at lower temperatures. | Perform dilutions at room temperature or 37°C. Ensure your final experimental solution is warmed to the appropriate temperature before adding the this compound stock solution. |
| Interaction with Serum Proteins | In cell culture experiments, peptides can sometimes bind to proteins in fetal bovine serum (FBS), leading to aggregation and precipitation. | If precipitation is observed in serum-containing media, consider treating cells in serum-free media for a short duration when adding this compound, followed by the addition of serum.[2] |
Logical Flow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 799.12 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 125.1 µL of anhydrous DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm.[2]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
This compound DMSO stock solution
-
96-well clear bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.
-
In a 96-well plate, add your diluted this compound or control solutions.
-
To initiate polymerization, add the tubulin solution and GTP (final concentration of 1 mM) to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to visualize the inhibition of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathways
This compound-Induced G2/M Arrest and Apoptosis
This compound, by inhibiting tubulin polymerization, disrupts the formation of the mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), leading to an arrest in the G2/M phase of the cell cycle. Prolonged arrest at this checkpoint typically triggers the intrinsic apoptotic pathway.
Caption: this compound's mechanism of action leading to apoptosis.
References
Validation & Comparative
A Comparative Guide to the In Vivo Anticancer Activity of Symplostatin 1 and its Analogue, Dolastatin 10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of Symplostatin 1 and its well-studied analogue, Dolastatin 10. Both are potent antimitotic agents derived from marine cyanobacteria, targeting tubulin polymerization. While in vitro studies have demonstrated the high potency of this compound, in vivo validation and direct comparisons are less documented. This guide synthesizes the available preclinical data, focusing on the quantitative in vivo efficacy of Dolastatin 10 as a benchmark, and discusses the known in vivo profile of this compound.
Executive Summary
This compound, a structural analogue of Dolastatin 10, is a highly potent inhibitor of cancer cell proliferation in vitro.[1] In vivo studies have confirmed its activity against murine colon and mammary carcinomas.[1] However, these studies also highlighted significant toxicity, which has likely limited its progression in preclinical development.[1]
Dolastatin 10, on the other hand, has been more extensively evaluated in vivo, demonstrating significant antitumor activity in xenograft models of small-cell lung cancer.[2] It effectively inhibits tumor growth and extends survival in mouse models, although it also presents dose-limiting toxicities, primarily granulocytopenia.[2] Both compounds share a common mechanism of action, inducing cell cycle arrest and apoptosis through the disruption of microtubule dynamics.[1][2]
Comparative In Vivo Efficacy
Due to the limited publicly available quantitative data for this compound, this section focuses on the well-documented in vivo efficacy of Dolastatin 10, with qualitative comparisons to this compound where information is available.
Table 1: In Vivo Antitumor Activity of Dolastatin 10 in a Small-Cell Lung Cancer Xenograft Model
| Parameter | Control Group | Dolastatin 10 Treated Group | Reference |
| Animal Model | SCID Mice | SCID Mice | [2] |
| Cell Line | NCI-H446 (Human SCLC) | NCI-H446 (Human SCLC) | [2] |
| Treatment | Vehicle | 450 µg/kg, IV, twice | [2] |
| Median Survival | 42 days | 91 days | [2] |
| Log₁₀ Cell Kill | Not Applicable | 5.2 | [2] |
| Tumor Formation | Not Applicable | Completely Inhibited | [2] |
This compound In Vivo Observations:
While specific quantitative data is not detailed in available literature, a key study reports that this compound was active against murine colon 38 and murine mammary 16/C solid tumors in vivo.[1] However, the same study noted that the compound was "poorly tolerated and the mice were slow to recover from the toxicity," suggesting a narrow therapeutic window.[1]
Mechanism of Action: A Shared Pathway
Both this compound and Dolastatin 10 exert their anticancer effects by a similar mechanism. They are potent inhibitors of tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1][2] The apoptotic signaling cascade involves the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of effector caspase-3.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of in vivo studies. Below are representative protocols for establishing xenograft models relevant to the study of these compounds.
Protocol 1: Subcutaneous Xenograft Model for Dolastatin 10 Efficacy Testing
This protocol is based on the methodology described for testing Dolastatin 10 in a small-cell lung cancer model.[2]
-
Cell Culture: Human small-cell lung cancer (NCI-H446) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old, are used. Animals are allowed to acclimate for at least one week before the experiment.
-
Tumor Cell Implantation:
-
NCI-H446 cells are harvested during their exponential growth phase.
-
A cell suspension of 5 x 10⁶ cells in 100 µL of sterile phosphate-buffered saline (PBS) is prepared.
-
The cell suspension is injected subcutaneously into the right flank of each SCID mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of approximately 100 mm³, mice are randomized into control and treatment groups.
-
-
Drug Administration:
-
Dolastatin 10 is dissolved in a suitable vehicle (e.g., saline or DMSO/saline mixture).
-
The treatment group receives Dolastatin 10 at a dose of 450 µg/kg via intravenous (IV) injection. The study cited administered two doses.[2]
-
The control group receives an equivalent volume of the vehicle solution.
-
-
Efficacy and Toxicity Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary efficacy endpoint is the time to reach a predetermined tumor volume or an increase in survival.
-
Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, if applicable, complete blood counts to assess hematological toxicity.
-
-
Data Analysis: Tumor growth inhibition and survival curves are analyzed using appropriate statistical methods (e.g., T-test, Log-rank test).
Conclusion
This compound and Dolastatin 10 are highly potent microtubule-disrupting agents with demonstrated anticancer activity. While Dolastatin 10 has been more thoroughly characterized in vivo, showing significant efficacy in preclinical models of small-cell lung cancer, the development of this compound appears to be hampered by a challenging toxicity profile. The data on Dolastatin 10 provides a valuable framework for understanding the potential and the challenges of this class of compounds. Further studies, potentially involving medicinal chemistry efforts to improve the therapeutic index of this compound, would be necessary to fully validate its in vivo potential. Researchers interested in this class of molecules should consider the potent efficacy alongside the significant toxicity as key factors in their development strategy.
References
Symplostatin 1 vs. Dolastatin 10: A Comparative Guide for Researchers
A detailed analysis of two potent microtubule-depolymerizing agents, Symplostatin 1 and Dolastatin 10, for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their cytotoxic activity, mechanism of action, and available in vivo data, supported by experimental protocols and pathway visualizations.
Introduction
This compound and Dolastatin 10 are highly potent cytotoxic peptides that have garnered significant interest in the field of oncology. Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, has been extensively studied and has led to the development of antibody-drug conjugates (ADCs) like Brentuximab vedotin. This compound, an analogue of Dolastatin 10, was later isolated from the marine cyanobacterium Symploca hydnoides.[1][2] Both compounds share a similar mechanism of action, potently inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. This guide provides a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Cytotoxic Activity
Both this compound and Dolastatin 10 exhibit potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.[3][4] While direct side-by-side comparisons across a comprehensive and identical panel of cell lines are limited in the published literature, the available data indicate that both compounds are among the most potent microtubule inhibitors discovered.
Table 1: Cytotoxic Activity (IC50) of this compound against various cancer cell lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Cancer Cell Lines | Various | Low nanomolar range | [3] |
Table 2: Cytotoxic Activity (IC50) of Dolastatin 10 against various cancer cell lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 0.03 | [4][5] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [4] |
| DU-145 | Human Prostate Cancer | 0.5 | [4] |
| HT-29 | Colon Cancer | 0.06 | [5] |
| MCF7 | Breast Cancer | 0.03 | [5] |
| L1210 | Murine Leukemia | 0.5 | [2] |
| CHO | Chinese Hamster Ovary | 0.5 | |
| Human Lymphoma Cell Lines | Lymphoma | 0.00013 - 0.0013 |
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for both this compound and Dolastatin 10 is the inhibition of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle.[2][3] This interference with microtubule dynamics leads to a cascade of cellular events, as depicted in the signaling pathway below.
Caption: Signaling pathway of this compound and Dolastatin 10.
Studies have shown that both compounds cause the formation of abnormal mitotic spindles and an accumulation of cells in the G2/M phase of the cell cycle.[3] This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics. Following mitotic arrest, cancer cells undergo apoptosis, a form of programmed cell death. This is evidenced by the phosphorylation of Bcl-2 and the activation of caspase-3, key events in the apoptotic cascade.[3]
In Vivo Efficacy and Toxicity
This compound
In vivo studies have demonstrated that this compound is active against murine colon 38 and murine mammary 16/C solid tumors.[3] However, it was reported to be poorly tolerated, with mice showing slow recovery from toxicity.[3] Further detailed in vivo studies on the therapeutic window and toxicity profile of this compound are limited.
Dolastatin 10
Dolastatin 10 has undergone more extensive in vivo and clinical evaluation. In preclinical animal models, myelotoxicity was identified as the dose-limiting toxicity in mice, rats, and dogs, with mice being the least sensitive. In a phase I clinical trial, granulocytopenia was the dose-limiting toxicity in humans. The maximum tolerated dose (MTD) in rats and dogs was found to be comparable to the human MTD.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound or Dolastatin 10 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure logarithmic growth during the assay. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
Tubulin Polymerization Assay
This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound and controls (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine (B1669291) as an inhibitor)
-
Pre-warmed 96-well plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare working solutions of the test compound and controls.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound or control to the designated wells.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix (containing tubulin and GTP) to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[6][7][8][9]
-
Data Analysis: Plot the absorbance against time. The rate of polymerization (Vmax) can be determined from the steepest slope of the curve, and the extent of polymerization is indicated by the plateau. Inhibition is characterized by a decrease in both Vmax and the plateau absorbance compared to the vehicle control.[6]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells to remove ethanol and then stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-destabilizing activity.
Conclusion
This compound and Dolastatin 10 are structurally related, highly potent antimitotic agents with a shared mechanism of action. Both compounds effectively inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in a wide range of cancer cells at very low concentrations. While Dolastatin 10 has been more extensively studied, leading to its use in clinically approved ADCs, this compound also demonstrates significant potential. The in vivo toxicity of this compound appears to be a challenge that requires further investigation to establish a favorable therapeutic window. This comparative guide provides a foundation for researchers to further explore the therapeutic potential of these compelling marine-derived peptides. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other microtubule-targeting agents.
References
- 1. This compound: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular pharmacology of this compound: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Microtubule Supremacy: Symplostatin 1 vs. Paclitaxel
In the intricate world of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective treatment strategies. Two potent agents, Symplostatin 1 and paclitaxel (B517696), have emerged as significant players in this arena, both targeting the fundamental processes of cell division. However, they achieve this through diametrically opposed mechanisms, making a detailed comparison of their efficacy and modes of action crucial for researchers and drug development professionals. This guide provides an objective, data-driven comparison of this compound and paclitaxel, offering insights into their respective strengths and the experimental frameworks used to evaluate them.
Executive Summary
This compound, a natural product isolated from cyanobacteria, is a potent inhibitor of tubulin polymerization. By binding to tubulin, it prevents the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to a G2/M phase cell cycle arrest and subsequent apoptosis.
In stark contrast, paclitaxel, a well-established chemotherapeutic agent originally derived from the Pacific yew tree, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within microtubules, promoting their assembly and preventing their disassembly. This leads to the formation of abnormal, non-functional microtubule bundles, mitotic arrest, and ultimately, apoptosis.
While both drugs effectively halt cell division by targeting microtubules, their opposing mechanisms of action have significant implications for their efficacy, potential for synergy with other drugs, and the development of resistance.
Data Presentation: A Comparative Analysis of Efficacy
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Various | Variety of cancer cell types | Low nanomolar range |
Source: Mooberry et al., 2003
Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Various Human Tumor Cell Lines | Various | 2.5 - 7.5 |
| Breast Cancer Cell Lines | Breast | Varies (e.g., ~5.0 - 10.0 in MDA-MB-231) |
| Lung Cancer Cell Lines | Lung | Varies significantly with exposure time |
Source: Liebmann et al., 1993; BenchChem Comparative Guide
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to evaluate the efficacy of microtubule-targeting agents like this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or paclitaxel in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate) solution
-
This compound or paclitaxel
-
Temperature-controlled spectrophotometer or fluorescence plate reader
-
96-well plates (clear for absorbance, black for fluorescence)
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Prepare stock solutions of GTP, this compound, and paclitaxel.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the polymerization buffer, GTP, and the test compound (this compound, paclitaxel, or vehicle control).
-
Initiation of Polymerization: To initiate the reaction, add the purified tubulin to each well.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals (e.g., every 30 seconds) for 30-60 minutes at 37°C.
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. For an inhibitor like this compound, a decrease in the rate and extent of polymerization will be observed compared to the control. For a stabilizer like paclitaxel, an increase in the rate and extent of polymerization will be seen.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing the morphological changes induced by drug treatment.
Materials:
-
Cultured cells on glass coverslips
-
This compound or paclitaxel
-
Fixation solution (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips. Treat the cells with this compound, paclitaxel, or a vehicle control for the desired time.
-
Fixation: Gently wash the cells with PBS and then fix them with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with Triton X-100 for 10 minutes to allow antibody access to intracellular structures.
-
Blocking: Incubate the cells with a blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody for 1 hour at room temperature or overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Cells treated with this compound are expected to show a diffuse tubulin staining due to microtubule depolymerization, while paclitaxel-treated cells will exhibit dense bundles of stabilized microtubules.
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative signaling pathways of this compound and paclitaxel.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
This compound and paclitaxel, despite both targeting the microtubule network, represent two distinct and powerful strategies for anticancer therapy. This compound's mechanism as a potent inhibitor of tubulin polymerization places it in a class of drugs with significant therapeutic potential. In contrast, paclitaxel's role as a microtubule stabilizer has already been firmly established in clinical practice.
The lack of direct comparative studies highlights a critical gap in our understanding of the relative efficacy of these two compounds. Future research should focus on head-to-head comparisons in a broad range of cancer models to elucidate their differential activities and to identify potential synergistic combinations. A deeper understanding of their opposing mechanisms will undoubtedly pave the way for more rational and effective cancer treatment strategies.
Cross-Validation of Symplostatin 1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Symplostatin 1, a potent antimitotic agent. Through objective comparisons with alternative compounds and supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a synthetic analog of dolastatin 10, a natural peptide isolated from the sea hare Dolabella auricularia. It is a powerful cytotoxic agent with significant anti-proliferative activity against a broad range of cancer cell types, exhibiting IC50 values in the low nanomolar range. The primary mechanism of action of this compound is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. While the principal target of this compound is tubulin, this guide will also explore potential off-target effects, including any interactions with the actin cytoskeleton, to provide a thorough mechanistic overview.
Comparative Analysis of Cytotoxicity
The cytotoxic potency of this compound has been evaluated against various cancer cell lines and is benchmarked against other well-established tubulin-targeting agents.
| Compound | Target | L1210 (leukemia) IC50 (nM) | Additional Cell Line IC50 Data |
| This compound | Tubulin | Potent (low nM range) | Active against murine colon 38 and mammary 16/C in vivo |
| Dolastatin 10 | Tubulin | 0.5 | 9 times more active than Dolastatin 15 against ovarian, lymphoma, and colon carcinoma cell lines[1] |
| Maytansine | Tubulin | 0.5 | - |
| Rhizoxin | Tubulin | 1 | - |
| Vinblastine | Tubulin | 20 | Required significantly higher concentrations to kill mesenchymal stem cells than cancer cells[2] |
| Phomopsin A | Tubulin | 7,000 | - |
| Paclitaxel (Taxol) | Tubulin | - | MCF-7 (breast): 2.5 - 15 nM; A549 (lung): 10 - 50 nM; HCT116 (colon): 8 - 30 nM; OVCAR-3 (ovarian): 4 - 20 nM[3] |
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its antimitotic effect by directly interfering with microtubule dynamics.
Inhibition of Tubulin Polymerization
This compound potently inhibits the assembly of purified tubulin. This has been demonstrated in in-vitro tubulin polymerization assays, where the presence of this compound prevents the formation of microtubules from tubulin dimers.
| Compound | Tubulin Polymerization IC50 (µM) |
| This compound | Potent inhibitor (specific IC50 not detailed in provided results) |
| Dolastatin 10 | 1.2[4] |
| Phomopsin A | 1.4[4] |
| Vinblastine | 1.5[4] |
| Maytansine | 3.5[4] |
| Rhizoxin | 6.8[4] |
Cellular Effects
The inhibition of tubulin polymerization by this compound leads to a cascade of cellular events:
-
Mitotic Arrest: Cells treated with this compound are unable to form a functional mitotic spindle, leading to an accumulation of cells in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the phosphorylation of Bcl-2 and activation of caspase-3.
Cross-Validation with Actin-Targeting Agents
A critical aspect of cross-validating a drug's mechanism of action is to investigate its specificity. While this compound is primarily a tubulin inhibitor, a related compound, dolastatin 11, has been shown to induce hyperpolymerization of actin[5]. This suggests that while the primary target of the dolastatin family is tubulin, off-target effects on the actin cytoskeleton, though not documented for this compound, cannot be entirely ruled out without direct experimental evidence. To date, there are no published studies directly examining the effect of this compound on the actin cytoskeleton.
Experimental Protocols
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the rate and extent of microtubule formation from purified tubulin in the presence of a test compound.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (this compound) and controls (e.g., paclitaxel, colchicine)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin polymerization mix on ice containing tubulin (final concentration ~3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest all cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for evaluating this compound's activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolastatin 11, a marine depsipeptide, arrests cells at cytokinesis and induces hyperpolymerization of purified actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Symplostatin 1 as a Therapeutic Lead: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Symplostatin 1, a potent microtubule-targeting agent, against established chemotherapeutic drugs. By examining its mechanism of action, in vitro efficacy, and in vivo performance alongside comparable compounds, this document aims to provide a comprehensive evaluation of this compound's potential as a therapeutic lead.
Executive Summary
This compound, a natural product isolated from cyanobacteria, has demonstrated significant potential as an anticancer agent due to its potent inhibition of tubulin polymerization. This activity leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. As an analog of the powerful antineoplastic agent dolastatin 10, this compound exhibits cytotoxicity in the low nanomolar range against a variety of cancer cell types.[1] However, its therapeutic window appears narrow, with in vivo studies indicating significant toxicity at effective doses.[1] This guide will delve into the available data to objectively compare its performance with other microtubule inhibitors, providing a framework for its continued evaluation.
Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. Similar to other dolastatin analogs and vinca (B1221190) alkaloids, this compound inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, induction of apoptosis.[1]
Below is a diagram illustrating the signaling pathway affected by microtubule-destabilizing agents like this compound.
In Vitro Efficacy: A Comparative Overview
This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values reported to be in the low nanomolar range.[1] For a direct comparison, the following table summarizes the available IC50 values for this compound and other microtubule-targeting agents. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Various | Low Nanomolar Range | [1] |
| Dolastatin 10 | Various | Sub-nanomolar to low nanomolar | [2] |
| Symplostatin 3 | Various Human Tumor Cell Lines | 3.9 - 10.3 | [3] |
| Paclitaxel | PC-3 (Prostate) | 2.81 | |
| Vincristine | PC-3 (Prostate) | 44.8 |
In Vivo Performance and Toxicity
Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of a lead compound. This compound has been evaluated in murine models, demonstrating antitumor activity. However, these studies also highlighted significant toxicity.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Toxicity Profile | Reference |
| This compound | Murine | Colon 38, Mammary 16/C | Not Specified | Active | Poorly tolerated, slow recovery from toxicity | [1] |
| Paclitaxel | Xenograft Mice | SKOV3ip1 Ovarian | 5 mg/kg, IP, once/week | 82 | Not Specified | |
| Vincristine | N/A | N/A | N/A | N/A | Neurotoxicity is a known side effect |
Note: Detailed quantitative data on the in vivo efficacy and toxicity of this compound, including specific dosing, tumor growth inhibition percentages, and observed adverse effects, are limited. This lack of data is a major hurdle in assessing its therapeutic index and potential for clinical development.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the evaluation of microtubule-targeting agents.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity or fluorescence.
In Vivo Xenograft Model
This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of a compound in a living organism.
Conclusion and Future Directions
This compound is undeniably a potent inhibitor of microtubule polymerization with promising in vitro activity against a variety of cancer cell lines. Its mechanism of action is well-characterized and aligns with a proven strategy for cancer chemotherapy. However, the current body of publicly available data is insufficient to fully validate its potential as a therapeutic lead. The significant toxicity observed in early in vivo studies presents a major challenge.
To move forward, the following areas require further investigation:
-
Comprehensive In Vitro Profiling: A head-to-head comparison of the cytotoxicity of this compound against a broad panel of cancer cell lines (such as the NCI-60 panel) alongside other microtubule inhibitors under standardized conditions is essential.
-
Detailed In Vivo Efficacy and Toxicity Studies: More extensive animal studies are needed to determine the maximum tolerated dose (MTD), establish a clear dose-response relationship for both efficacy and toxicity, and identify the specific nature of the observed toxicities.
-
Structure-Activity Relationship (SAR) Studies: The development of this compound analogs could lead to compounds with an improved therapeutic index, retaining potent anti-tumor activity while reducing toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for designing optimal dosing regimens.
References
Symplostatin 1: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
A detailed examination of the anti-cancer agent Symplostatin 1, comparing its laboratory performance with its activity in living organisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and protocols.
This compound, a natural product isolated from the cyanobacterium Symploca hydnoides, has emerged as a potent anti-cancer agent. As an analog of Dolastatin 10, it belongs to a class of compounds known for their powerful cytotoxic effects against a broad spectrum of cancer cell types. This guide delves into the in vitro to in vivo correlation of this compound's activity, offering a comparative analysis with its parent compound, Dolastatin 10, and a key derivative, Monomethyl Auristatin E (MMAE), to provide a comprehensive understanding of its therapeutic potential and limitations.
In Vitro Activity: Potent Cytotoxicity in the Nanomolar Range
In laboratory settings, this compound demonstrates exceptional potency, inhibiting the proliferation of various cancer cell lines with IC50 values in the low nanomolar range.[1] This high level of activity is a hallmark of the Dolastatin family of molecules. The primary mechanism of action for this compound is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cellular skeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1] Key molecular events following treatment with this compound include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[1]
Table 1: In Vitro Cytotoxicity of this compound and Comparative Agents
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Murine Colon 38 | Colon Cancer | Low nM range |
| Murine Mammary 16/C | Breast Cancer | Low nM range | |
| Dolastatin 10 | L1210 | Leukemia | 0.03[2][3] |
| NCI-H69 | Small Cell Lung Cancer | 0.059[2][3] | |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184[4] | |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184[4] | |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184[4] | |
| DU-145 | Prostate Cancer | 0.5[2][3] | |
| MCF-7 | Breast Cancer | 0.036 µg/mL | |
| MMAE | 4T1 | Breast Cancer | 9.87[5] |
| H9C2 | Normal Heart Myoblasts | 70.81[5] | |
| HT-1080 (CD13+) | Fibrosarcoma | 0.09358 | |
| MCF-7 (CD13-) | Breast Cancer | 0.4250 | |
| HEK-293 (Normal) | Embryonic Kidney | 0.8354 |
In Vivo Efficacy: Promising Anti-Tumor Activity with a Caveat of Toxicity
The potent in vitro activity of this compound has prompted its evaluation in preclinical animal models. In vivo studies have shown that this compound is active against murine colon 38 and murine mammary 16/C tumors.[1] However, a significant challenge with this compound is its narrow therapeutic window; the compound was reported to be poorly tolerated in mice, with animals showing slow recovery from its toxic effects.[1] This highlights a critical aspect of drug development: the translation of potent in vitro cytotoxicity into safe and effective in vivo anti-tumor activity.
In comparison, Dolastatin 10 has also demonstrated significant in vivo efficacy. In a subcutaneous xenograft model using NCI-H446 small-cell lung cancer cells, a 450 µg/kg intravenous dose of Dolastatin 10 induced apoptosis in the majority of tumor cells within 96 hours and significantly increased the median survival of the mice from 42 to 91 days.[4] However, like this compound, Dolastatin 10 has also been associated with significant toxicity, primarily myelosuppression (a decrease in the production of blood cells in the bone marrow).[6]
Monomethyl Auristatin E (MMAE), a synthetic analog of Dolastatin 10, was developed to address the toxicity issues of the parent compound while retaining high potency. Due to its high toxicity as a free agent, MMAE is primarily used as a payload in antibody-drug conjugates (ADCs).[7] This targeted delivery strategy aims to concentrate the cytotoxic agent at the tumor site, thereby minimizing systemic exposure and associated side effects. In a 4T1 tumor-bearing mouse model, nanoparticles delivering an MMAE prodrug significantly inhibited tumor growth compared to saline and free MMAE, and importantly, mice treated with the MMAE prodrug nanoparticles did not exhibit the severe systemic toxicity observed with free MMAE.[5]
Table 2: In Vivo Efficacy and Toxicity of this compound and Comparative Agents
| Compound | Animal Model | Tumor Model | Dose & Schedule | Tumor Growth Inhibition | Toxicity Profile |
| This compound | Mice | Murine Colon 38, Murine Mammary 16/C | Not specified | Active | Poorly tolerated, slow recovery from toxicity.[1] |
| Dolastatin 10 | SCID Mice | NCI-H446 SCLC Xenograft | 450 µg/kg IV x 2 | Log10 cell kill of 5.2, increased median survival from 42 to 91 days.[4] | Dose-limiting myelosuppression. MTD in mice: ~1350 µg/m² (450 µg/kg).[6] |
| MMAE (as prodrug nanoparticle) | Mice | 4T1 Breast Cancer | 0.2 mg/kg equivalent MMAE, every 3 days | Significantly inhibited tumor growth compared to saline and free MMAE.[5] | Reduced systemic toxicity compared to free MMAE.[5] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other microtubule-targeting agents involves the disruption of the intricate process of cell division, leading to apoptosis. The following diagrams illustrate the signaling pathway initiated by these agents and a typical workflow for evaluating their in vitro to in vivo correlation.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for in vitro to in vivo correlation.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]
-
Formazan (B1609692) Solubilization: Incubate for 4 hours to allow the formation of formazan crystals.[8] Then, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition: Murine Xenograft Model
Murine xenograft models are a standard preclinical tool to evaluate the efficacy of anti-cancer agents.
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or serum-free medium). Inject a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1] Measure the tumor volume regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound and control compounds via a specified route (e.g., intravenous or intraperitoneal injection) at various doses and schedules. The control group typically receives the vehicle used to dissolve the compounds.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. Signs of toxicity, such as weight loss, changes in behavior, or ruffled fur, should be recorded.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity. At the end of the study, the tumors can be excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
Conclusion
This compound is a highly potent anti-cancer agent with impressive in vitro activity against a range of cancer cell lines. Its mechanism of action, centered on the disruption of microtubule dynamics, is a well-validated strategy in cancer therapy. However, the translation of this high in vitro potency to a safe and effective in vivo therapeutic has been challenging due to significant toxicity. This comparison with Dolastatin 10 and the development of MMAE-based ADCs underscore a critical principle in drug development: optimizing the therapeutic index. While the intrinsic cytotoxicity of a compound is a crucial starting point, strategies to enhance tumor-specific delivery and minimize off-target effects are paramount for clinical success. Future research on this compound and its analogs will likely focus on developing targeted delivery systems or structural modifications to improve its in vivo tolerability and unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-Specific Monomethyl Auristatin E (MMAE) Prodrug Nanoparticles for Safe and Effective Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: Symplostatin 1's Binding Site on Tubulin
A Comparative Guide for Researchers in Drug Discovery
Symplostatin 1, a potent antimitotic agent, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process in cell division. Understanding the precise molecular interactions between this compound and its target, the tubulin protein, is paramount for the development of next-generation cancer therapeutics. This guide provides a comprehensive comparison of experimental data confirming the binding site of this compound on tubulin, offering detailed methodologies and a comparative analysis with other tubulin-binding agents.
Deciphering the Interaction: A Data-Driven Comparison
Biochemical studies have been instrumental in characterizing the binding of this compound to tubulin. Radioligand binding assays, utilizing tritiated this compound ([³H]spongistatin 1), have revealed a single, high-affinity binding site on the tubulin heterodimer.[1] The binding is rapid and tight, with no evidence of covalent bond formation.[1]
Competitive binding assays have further elucidated the location of this site. This compound has been shown to be a noncompetitive inhibitor of vinblastine (B1199706) binding, indicating that while it binds to the vinca (B1221190) domain, its binding site is distinct from that of the classic vinca alkaloids.[2] This suggests an allosteric interaction between the two binding sites within the larger vinca domain.
The following table summarizes key quantitative data from competitive binding studies, comparing the inhibitory effects of various microtubule-targeting agents on the binding of [³H]this compound to tubulin.
| Competing Agent | Binding Site/Class | Effect on [³H]this compound Binding | Inhibition Constant (Ki) / IC50 |
| Spongistatin 5 | Spongistatin | Competitive Inhibitor | Apparent Ki of 2.2 μM[1] |
| Dolastatin 10 | Peptide | Strong Inhibition | Not explicitly quantified in the provided results |
| Hemiasterlin | Peptide | Strong Inhibition | Not explicitly quantified in the provided results |
| Cryptophycin 1 | Depsipeptide | Strong Inhibition | Not explicitly quantified in the provided results |
| Vinblastine | Vinca Alkaloid | Minimal Inhibition | Not explicitly quantified in the provided results |
| Halichondrin B | Non-vinca, polyether | Little Inhibition | Not explicitly quantified in the provided results |
| Maytansine | Maytansinoid | Little Inhibition | Not explicitly quantified in the provided results |
| Rhizoxin | Macrolide | Little Inhibition | Not explicitly quantified in the provided results |
Table 1: Comparative Inhibition of [³H]this compound Binding to Tubulin.
Experimental Corner: Protocols for Binding Site Determination
The confirmation of the this compound binding site on tubulin relies on a combination of robust biochemical assays. Below are detailed methodologies for key experiments cited in the literature.
Radiolabeled Ligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand, such as [³H]this compound, to its target protein, tubulin.
Objective: To determine the affinity and stoichiometry of this compound binding to tubulin.
Materials:
-
Purified tubulin
-
[³H]this compound (radiolabeled ligand)
-
Unlabeled this compound (for competition experiments)
-
Binding buffer (e.g., 0.1 M MES, pH 6.9, 0.5 mM MgCl₂)
-
Microcolumns (e.g., Sephadex G-50)
-
Scintillation fluid and counter
Protocol:
-
Incubate a fixed concentration of purified tubulin with varying concentrations of [³H]this compound in the binding buffer.
-
For competition assays, include a fixed concentration of [³H]this compound and varying concentrations of the unlabeled competitor drug.
-
Allow the binding reaction to reach equilibrium (e.g., 15 minutes at room temperature).
-
Separate the tubulin-ligand complex from the unbound ligand by passing the reaction mixture through a microcolumn.
-
Quantify the amount of bound radioligand by liquid scintillation counting.
-
Analyze the data using methods such as Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax). Hanes or Dixon plots can be used to determine the mode of inhibition in competition assays.
Hummel-Dreyer Chromatography
This gel filtration chromatography method is used to measure ligand binding to a macromolecule.
Objective: To determine the binding affinity of this compound to tubulin.
Protocol:
-
Equilibrate a gel filtration column (e.g., HPLC with a suitable size-exclusion column) with a buffer containing a known concentration of [³H]this compound.
-
Inject a sample of tubulin (pre-incubated with the same concentration of [³H]this compound) onto the column.
-
Elute the column with the same ligand-containing buffer.
-
Monitor the elution profile for both protein (e.g., by UV absorbance at 280 nm) and radioactivity.
-
The protein peak will be associated with a corresponding peak of radioactivity representing the bound ligand. A negative peak (trough) will follow, representing the depletion of the free ligand from the mobile phase due to binding.
-
The amount of bound ligand can be calculated from the area of the positive peak, and the free ligand concentration is known, allowing for the determination of the binding affinity.[1]
Visualizing the Molecular Landscape
To better understand the experimental workflow and the location of the this compound binding site, the following diagrams have been generated.
Caption: Workflow for determining this compound's tubulin binding site.
References
A Researcher's Guide to Replicating Symplostatin 1's Antimitotic Effects
For Immediate Release
This guide provides a comprehensive overview for researchers seeking to replicate and build upon the published findings of Symplostatin 1, a potent antimitotic agent isolated from marine cyanobacteria. As a structural analog of Dolastatin 10, this compound exhibits powerful cytotoxicity against a range of cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This document compiles quantitative data, detailed experimental protocols, and visual workflows to facilitate the independent verification and exploration of this compound's therapeutic potential.
Comparative Analysis of Cytotoxicity
This compound is characterized by its potent growth-inhibitory effects, with IC50 values in the low nanomolar range across various cancer cell types.[1] Its efficacy is comparable to that of its well-studied analog, Dolastatin 10.
Table 1: Comparative Cytotoxicity (IC50, nM) of this compound and Related Microtubule Inhibitors
| Cell Line | This compound | Dolastatin 10 |
| L1210 (Murine Leukemia) | Not explicitly quantified, but described as highly potent. | 0.5 nM[2] |
| HeLa (Cervical Cancer) | Not explicitly quantified, but described as highly potent. | 0.040 ± 0.01 nM[3] |
| OVCAR-8 (Ovarian Cancer) | Not explicitly quantified, but described as highly potent. | 0.45 ± 0.05 nM[3] |
| NCI/ADR-RES (Multidrug-Resistant Ovarian Cancer) | Not explicitly quantified, but described as highly potent. | 0.80 ± 0.01 nM[3] |
Note: While the primary literature describes this compound's IC50 values as being in the "low nanomolar range," specific tabular data from a single comparative study against a panel of cell lines was not available in the reviewed literature. The data for Dolastatin 10 is provided for comparative context.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for this compound is the potent inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Table 2: Comparative Inhibition of Tubulin Polymerization (IC50)
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) |
| This compound | Potent inhibitor, but specific IC50 not quantified in reviewed literature. |
| Dolastatin 10 | 1.2 µM[2] |
Note: The direct IC50 value for this compound's inhibition of tubulin polymerization is not specified in the primary literature reviewed, though it is characterized as a "potent inhibitor."[1]
Signaling Pathways and Experimental Workflows
This compound's inhibition of tubulin polymerization triggers a cascade of downstream events culminating in apoptosis. Key events include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3, a critical executioner of apoptosis.[1]
Caption: Workflow for evaluating the biological effects of this compound.
References
- 1. The molecular pharmacology of this compound: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Symplostatin 1: A Guide for Laboratory Professionals
Effective management and disposal of Symplostatin 1, a potent cytotoxic analogue of dolastatin 10, is critical for ensuring laboratory safety and environmental protection. Due to its high cytotoxicity, researchers, scientists, and drug development professionals must adhere to stringent disposal protocols. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to consult the material safety data sheet (MSDS) for dolastatin 10, a closely related compound, for comprehensive safety information.[1][2] Personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended. |
| Gown | A disposable, impermeable gown should be worn. |
| Eye Protection | Safety goggles or a face shield must be used. |
| Respiratory Protection | A respirator (e.g., N95 or higher) is necessary when handling the solid compound or creating aerosols. |
Work with this compound should always be conducted in a designated area, preferably within a certified chemical fume hood or biological safety cabinet, to minimize exposure risk.
This compound Waste Segregation and Collection
Proper segregation of cytotoxic waste is the first and most crucial step in the disposal process. All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.
Waste Stream Classification:
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, pipette tips, vials, and any other solid materials. | Labeled, leak-proof, puncture-resistant container with a purple lid, specifically designated for cytotoxic waste.[3] |
| Liquid Waste | Unused or leftover solutions of this compound, and contaminated solvents. | Labeled, leak-proof, shatter-resistant container with a purple lid, clearly marked as "Cytotoxic Liquid Waste." |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Puncture-proof sharps container with a purple lid, labeled for cytotoxic sharps.[3] |
All waste containers must be clearly labeled with the "Cytotoxic" symbol and the name of the primary hazardous constituent (this compound).
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound waste from the point of generation to final removal by a certified hazardous waste contractor.
-
Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all surfaces.
-
Use a suitable deactivating solution, such as a high-pH solution or a commercial cytotoxic decontamination agent.
-
All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as cytotoxic solid waste.
-
-
Packaging of Waste Containers:
-
Ensure all waste containers are securely sealed to prevent leakage.
-
Wipe the exterior of each container with a decontaminating solution before removing it from the designated work area.
-
For added safety, place sealed primary containers into a secondary, labeled, leak-proof bag or container.[4]
-
-
Temporary Storage:
-
Store sealed and labeled cytotoxic waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[5][6]
-
This area should be clearly marked with a "Cytotoxic Waste" sign and have restricted access.
-
Do not store large quantities of waste for extended periods. Adhere to institutional and local regulations regarding storage limits.[6][7]
-
-
Final Disposal:
-
Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company.
-
The ultimate disposal method for cytotoxic waste, including this compound, is high-temperature incineration.[3]
-
Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Disclaimer: This information is intended as a guide and does not supersede institutional or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling Symplostatin 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Simvastatin. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Simvastatin. Consistent and correct use of this equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Tested for use with chemotherapy drugs (e.g., Nitrile gloves) | Prevents skin contact with the chemical. Double gloving is required if there is a risk of splashing.[1][2] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles.[1] |
| Face Shield | To be used in conjunction with goggles | Required when there is a significant potential for splashing.[2] | |
| Body Protection | Laboratory Coat/Gown | Lint-free, low permeability fabric with a closed front and long sleeves. | Protects skin and personal clothing from contamination. Cuffs should be tucked under gloves.[1] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, as determined by a risk assessment. | Required when handling powders outside of a containment system (e.g., fume hood, BSC) or when aerosols may be generated.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All handling of Simvastatin, particularly in powdered form, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC), to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate ventilation in the work area.[3]
-
Pre-use Inspection: Before starting, inspect all PPE for integrity. Ensure there are no tears or holes in gloves.[4]
-
Gather Materials: Assemble all necessary equipment and reagents before bringing Simvastatin into the controlled workspace.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as listed in the table above. If double gloving, the outer glove should be over the gown cuff and the inner glove under the cuff.[1]
-
Weighing and Reconstitution: When weighing the powdered form, do so within a fume hood or BSC to control dust.[1] When reconstituting, add the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not wear gloves outside of the designated laboratory area to prevent the spread of contamination.[4] Keep containers of Simvastatin closed when not in use.[4]
3. In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal of Simvastatin and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with Simvastatin, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.[3]
-
Contaminated Sharps: Needles and syringes must not be recapped and should be placed directly into a designated sharps container.[4]
-
Bulk and Unused Product: Unused or expired Simvastatin must be disposed of as hazardous waste through an approved waste disposal plant.[3] Do not dispose of it down the drain.
-
Decontamination: All work surfaces and equipment should be decontaminated after use.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of Simvastatin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
